molecular formula C4H7BF3- B13328017 (Cyclopropylmethyl)trifluoroborate

(Cyclopropylmethyl)trifluoroborate

Cat. No.: B13328017
M. Wt: 122.91 g/mol
InChI Key: DXIUKNRZOPLVEK-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)trifluoroborate, typically handled as its potassium salt, is an air- and moisture-stable organoboron reagent primarily utilized as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropylmethyl moiety into more complex molecular architectures . The cyclopropyl group is a privileged structure in medicinal chemistry and natural products, known for its unique steric and electronic properties that can significantly alter a molecule's metabolic stability, conformational flexibility, and binding interactions with biological targets . Compared to boronic acids, organotrifluoroborate salts like this one offer superior handling and storage characteristics due to their resistance to protodeboronation, allowing for their use in near-stoichiometric quantities in cross-couplings and minimizing reagent waste . This reagent is particularly valuable in pharmaceutical and agrochemical research for the construction of Csp3-Csp2 and Csp3-Csp3 bonds. It has been successfully coupled with a wide range of (hetero)aryl chlorides and activated benzyl chlorides , enabling the synthesis of diverse cyclopropane-containing building blocks. The resulting structures are highly sought after for developing enzyme inhibitors, active pharmaceutical ingredients (APIs), and other bioactive molecules, as the incorporation of fluorine and cyclopropane rings can positively influence bioavailability and metabolic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H7BF3-

Molecular Weight

122.91 g/mol

IUPAC Name

cyclopropylmethyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1

InChI Key

DXIUKNRZOPLVEK-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CC1)(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (Cyclopropylmethyl)trifluoroborate in medicinal chemistry

[1]

Executive Summary

Potassium (Cyclopropylmethyl)trifluoroborate (CAS: 1356481-57-6) has emerged as a critical reagent in modern medicinal chemistry, serving as a robust, air-stable source of the cyclopropylmethyl (CPM) radical and nucleophile. Unlike its boronic acid counterparts, which are prone to protodeboronation and trimerization (boroxine formation), the trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.

Its primary utility lies in Late-Stage Functionalization (LSF) and Bioisosteric Replacement . The CPM motif acts as a metabolically stable bioisostere for isobutyl and neopentyl groups, offering modulated lipophilicity (LogD) and increased steric bulk without the metabolic liability of extensive branching. This guide details the physicochemical profile, medicinal rationale, and field-proven synthetic protocols for deploying this reagent in drug discovery.

Physicochemical & Structural Profile[2][3][4]

PropertySpecification
IUPAC Name Potassium this compound
CAS Number 1356481-57-6
Formula C₄H₇BF₃K
MW 162.00 g/mol
Appearance White, crystalline solid
Solubility High: Acetone, Acetonitrile, Methanol, WaterLow: DCM, Toluene, Hexanes, Ether
Stability Air/Moisture stable; Resistant to protodeboronation under neutral conditions.[1]
Reactivity Class Primary Alkyl Nucleophile / Alkyl Radical Precursor
Structural Analysis

The reagent features a primary alkyl carbon attached to the boron center. The adjacent cyclopropyl ring provides unique electronic properties:

  • Sigma-Conjugation: The Walsh orbitals of the cyclopropane ring can stabilize adjacent positive charge (cation) or radical species, making the CPM radical ($ \cdot CH_2-cPr $) relatively stable and easy to generate via Single Electron Transfer (SET).

  • Steric Profile: The "flared" geometry of the cyclopropyl group creates a distinct steric volume compared to an isopropyl or isobutyl group, often improving selectivity in protein binding pockets.

Medicinal Chemistry Rationale

Bioisosterism: The Isobutyl Mimic

In Structure-Activity Relationship (SAR) studies, the CPM group is frequently deployed as a bioisostere for the isobutyl group (e.g., Leucine side chain).

  • Metabolic Blockade: The isobutyl group is susceptible to CYP450-mediated oxidation at the tertiary carbon or the benzylic-like positions. The CPM group removes the tertiary hydrogen and introduces a strained ring that is generally more resistant to oxidative opening than an acyclic chain.

  • Lipophilicity Modulation: While adding carbon usually increases LogP, the polarity of the cyclopropyl C-H bonds (more

    
    -character) often results in a lower LogP penalty than expected for a C4 alkyl chain.
    
Decision Framework: When to use CPM-BF3K?

Use the decision logic below to determine applicability in your lead optimization campaign.

decision_treecluster_0Strategic BenefitStartTarget Moiety: Isobutyl/Alkyl ChainMetabIssueMetabolic Liability identified?Start->MetabIssueOxidationIs oxidation at tertiary/alpha position?MetabIssue->OxidationYesStandardUse Standard Alkyl HalideMetabIssue->StandardNoUseCPMDeploy (Cyclopropylmethyl)trifluoroborateOxidation->UseCPMYes (Blockade)Oxidation->StandardNoRigidificationRigidificationUseCPM->RigidificationImproved PotencyImproved PotencyUseCPM->Improved Potency

Figure 1: Decision matrix for incorporating the cyclopropylmethyl motif.

Synthetic Utility & Mechanisms[6]

The utility of this compound is bifurcated into two primary mechanistic pathways: Pd-Catalyzed Cross-Coupling (Two-electron pathway) and Photoredox Catalysis (One-electron pathway).

Mechanism A: Photoredox/Nickel Dual Catalysis

This is the most "field-proven" method for introducing CPM groups onto aryl/heteroaryl halides. The trifluoroborate undergoes Single Electron Transfer (SET) oxidation by an excited photocatalyst (typically Ir or Ru), generating a carbon-centered radical. This radical is intercepted by a Nickel catalyst, which couples it with the aryl halide.

Why this works:

  • Low Oxidation Potential: Alkyl trifluoroborates have oxidation potentials (

    
     to 
    
    
    V vs SCE) accessible by common photocatalysts like
    
    
    .
  • Radical Stability: The CPM radical is stabilized by the adjacent cyclopropane ring, facilitating the SET process.

Mechanism B: Suzuki-Miyaura Coupling

While possible, standard Suzuki coupling with primary alkyl trifluoroborates is slower than with aryl variants. It requires harsh conditions (high heat, strong base) to promote hydrolysis to the boronic acid species in situ. Recommendation: Use Photoredox (Method A) for complex scaffolds to avoid thermal decomposition.

Experimental Protocols

Protocol A: Photoredox Cross-Coupling (Ir/Ni Dual Catalysis)

Application: Coupling this compound with Aryl Bromides/Iodides. Source Authority: Adapted from Molander et al., Science2014 .

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Potassium this compound (1.5 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Ni Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) (Note: Weak base is sufficient here unlike Suzuki)
    
  • Solvent: DMF or DMA (0.1 M)

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add the Aryl Bromide (0.5 mmol), CPM-trifluoroborate (121 mg, 0.75 mmol), Photocatalyst (11 mg), Ni precursor (5.5 mg), and Ligand (6.7 mg).

  • Inertion: Transfer the vial to a glovebox or purge with Nitrogen for 15 minutes.

  • Solvation: Add degassed DMF (5 mL).

  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED,

    
     nm). Stir vigorously. A fan should be used to keep the reaction temp 
    
    
    .
  • Monitoring: Monitor via LCMS. Reaction typically completes in 18-24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Color Change: The reaction mixture often turns dark brown/black due to active Ni(0) species. If it remains bright yellow (color of Ir catalyst), the Ni cycle may not have initiated (check oxygen exclusion).

Protocol B: Minisci-Type Functionalization

Application: Direct alkylation of electron-deficient heterocycles (e.g., Pyridines, Quinolines). Mechanism: Oxidative radical generation followed by nucleophilic radical attack.

Reagents:

  • Heterocycle (1.0 equiv)

  • Potassium this compound (2.0 equiv)

  • Oxidant:

    
     (2.5 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic system)

  • Catalyst:

    
     (0.2 equiv) (Optional but promotes decarboxylation/desulfuration if using carboxylic acids; for BF3K, persulfate alone often suffices, but Mn(OAc)3 can also be used). Correction: For BF3K, the Molander Mn(OAc)3 conditions are standard.
    

Refined Protocol (Mn-mediated):

  • Dissolve Heterocycle (0.5 mmol) and CPM-trifluoroborate (1.0 mmol) in Acetic Acid/Water (2:1).

  • Add

    
     (2.5 equiv).
    
  • Stir at

    
     open to air (or under N2).
    
  • Workup: Neutralize with

    
    , extract with DCM.
    

Visualizing the Radical Pathway

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized in Protocol A.

photoredox_cycleIr_GSIr(III) Ground StateIr_Excited*Ir(III) ExcitedIr_GS->Ir_ExcitedBlue Light (hv)Ir_RedIr(II) ReducedIr_Excited->Ir_RedSET (Oxidation of R-BF3K)Ir_Red->Ir_GSSET (Reduction of Ni)SubstrateR-BF3K(Reagent)RadicalR• RadicalSubstrate->Radical- BF3, -K+Ni_CycleNi Catalytic Cycle(Cross-Coupling)Radical->Ni_CycleRadical CaptureProductAr-R(Product)Ni_Cycle->ProductReductive Elimination

Figure 2: Photoredox activation cycle of this compound.

Handling & Stability Guide

ParameterRecommendationCausality
Storage Ambient temperature, Desiccator.While hydrolytically stable, prolonged exposure to high humidity can cause caking, affecting weighing accuracy.
Solvent Choice Avoid: Pure Toluene/Hexanes.Use: MeOH, Acetone, DMF, THF/H2O.The ionic nature of the potassium salt (

) requires polar solvents for dissolution.
Purification Silica Gel Chromatography.The trifluoroborate moiety is cleaved during the reaction. Unreacted reagent stays at the baseline (highly polar), simplifying product isolation.
Analysis ¹⁹F NMR (-130 to -150 ppm).Use ¹⁹F NMR to check reagent purity. A doublet indicates intact

coupling; disappearance signals hydrolysis.

References

  • Molander, G. A. (2014).[2] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436.

  • Deng, H. P. (2008). "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates." Journal of Organic Chemistry, 73(18), 7481-7485.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (General grounding for bioisosterism claims).
  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[2] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science. (Foundational text for Protocol A).

Role of Cyclopropylmethyl Group as a Bioisostere in Drug Discovery

[1]

Executive Summary

The cyclopropylmethyl (CPM) group represents a high-value structural motif in modern medicinal chemistry, serving as a strategic bioisostere for aliphatic alkyl chains (e.g., isobutyl, ethyl) and allyl groups.[1][2] Its utility stems from a unique combination of physicochemical properties: it imparts conformational rigidity, enhances lipophilicity for blood-brain barrier (BBB) penetration, and modulates metabolic stability.[3][1][2][4] However, the CPM group is a "double-edged sword"; while it often blocks standard aliphatic oxidation, it introduces specific metabolic liabilities—namely, cytochrome P450-mediated ring-opening bioactivation—that can lead to mechanism-based enzyme inactivation (suicide inhibition).[3][1][2][4][5] This guide provides a technical deep-dive into the rationale, risks, and synthetic protocols for deploying the CPM motif in drug discovery.[1]

Part 1: Physicochemical & Pharmacological Rationale[1][3][6]

Structural & Electronic Unique Features

The cyclopropyl ring is not merely a spacer; it is an electronic hybrid. The carbon atoms in the ring possess significant

  • Steric Profile: The CPM group provides a steric bulk intermediate between an n-propyl and an isobutyl group but with significantly reduced conformational entropy.[3][2][4][5] This rigidity often reduces the entropic penalty of binding to a receptor pocket.

  • Lipophilicity: Replacing a linear alkyl chain with a CPM group typically increases

    
    , enhancing membrane permeability.[1][2] This is a critical factor for CNS-active drugs (e.g., Naltrexone, Buprenorphine).[3][1][2][4]
    
  • Electronic Effects: The "banana bonds" of the cyclopropane ring can stabilize adjacent carbocations (or partial positive charges) via conjugation, which can subtly influence the pKa of attached amines.

Bioisosteric Mapping

The CPM group is most frequently deployed to replace:

  • Allyl Groups: (e.g., Naloxone

    
     Naltrexone).[1][2][4] The CPM group mimics the 
    
    
    -system of the alkene while preventing metabolic hydration or epoxidation of the double bond.[3]
  • Isobutyl/Isopropyl Groups: It mimics the branching of these groups but locks the conformation, potentially improving selectivity for hydrophobic pockets.

Diagram 1: Bioisosteric Replacement Logic

Bioisostere_LogicAllylAllyl Group(-CH2-CH=CH2)• Metabolic Liability (Epoxidation)• FlexibleCPMCyclopropylmethyl (CPM)(-CH2-C3H5)• Conformational Rigidification• Enhanced Lipophilicity• Unique Electronic (Walsh) CharacterAllyl->CPMBioisostericReplacementIsobutylIsobutyl Group(-CH2-CH(CH3)2)• High Entropy• CYP Oxidation at Tertiary CIsobutyl->CPMRigidificationStrategyOutcomeOptimized Ligand• Improved Potency (Entropy)• Altered Metabolism• CNS PenetrationCPM->OutcomeResult

Caption: Strategic replacement of flexible or reactive alkyl/allyl groups with CPM to optimize binding entropy and physicochemical properties.

Part 2: Metabolic Stability & Toxicology (The Critical Balance)[1]

The metabolic fate of the CPM group is the most technically complex aspect of its use. It is not metabolically inert.[2][4][5]

The Stability Argument

The C-H bonds of the cyclopropane ring have a higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to secondary acyclic C-H bonds (~98 kcal/mol). This makes the ring itself resistant to direct hydrogen atom abstraction (HAT) by CYP450 enzymes, effectively blocking the standard aliphatic hydroxylation seen in isobutyl chains.

The Liability: Mechanism-Based Inactivation

Despite the high BDE, the CPM group can undergo bioactivation leading to toxicity.

  • Mechanism: If a CYP450 enzyme succeeds in abstracting a hydrogen (often from the

    
    -methylene or the ring itself), it generates a radical.[3][6][7] This radical can trigger a rapid ring-opening rearrangement ("cyclopropylcarbinyl radical clock"), forming a reactive intermediate that covalently binds to the heme porphyrin or the protein backbone of the CYP enzyme.[3]
    
  • Result: This leads to Mechanism-Based Inactivation (MBI) or "suicide inhibition" of the enzyme, potentially causing drug-drug interactions (DDIs) or hepatotoxicity.[3][2][4][5]

  • Mitigation Strategy: Medicinal chemists often introduce a gem-dimethyl group on the cyclopropane ring to sterically hinder this process and prevent bioactivation.[3][2][4][5][8]

Diagram 2: Metabolic Divergence of CPM

Metabolic_Fatecluster_pathwaysMetabolic PathwaysCPM_DrugCPM-Containing DrugPath_APathway A: Stability(Desired)CPM_Drug->Path_A Standard FatePath_BPathway B: Bioactivation(Liability)CPM_Drug->Path_B If Radical FormsDesc_AResists Direct Hydroxylation(High C-H BDE)Path_A->Desc_ADesc_B1. Radical Formation2. Ring Opening (Radical Clock)3. Covalent Adduct to CYP HemePath_B->Desc_BToxicityEnzyme Inactivation / DDIDesc_B->ToxicitySuicide Inhibition(MBI)

Caption: The metabolic dichotomy of CPM: resisting simple oxidation vs. risk of radical-mediated ring opening and enzyme inactivation.[1]

Part 3: Case Studies in Medicinal Chemistry

Opioid Receptor Antagonists: Naltrexone[1][3][4]
  • Transformation: Replacement of the N-allyl group of Naloxone with an N-cyclopropylmethyl group yields Naltrexone.[3][2][4][5]

  • Impact:

    • Potency: Naltrexone is ~2x more potent than Naloxone.[2][4][5]

    • Pharmacokinetics: Significantly improved oral bioavailability and duration of action, allowing for once-daily dosing in addiction treatment.[3][2][4]

    • Metabolism: Naltrexone is primarily metabolized by dihydrodiol dehydrogenase to 6

      
      -naltrexol, largely bypassing CYP-mediated N-dealkylation that would attack the CPM group.[3][2][4][5]
      
Melatonin Agonists: Tasimelteon (Hetlioz)[1][3][4][5][10]
  • Structure: Contains a CPM group linked to a dihydrobenzofuran core.[2][4]

  • Role: The CPM group serves as a rigid linker that orients the amide pharmacophore correctly for MT1/MT2 receptor binding, mimicking the ethyl-amide side chain of melatonin but with restricted conformation.

Beta-Blockers: Betaxolol
  • Structure: A selective

    
    -blocker containing a cyclopropylmethoxy-ethyl ether tail.[3][2][4][5][9]
    
  • Role: The CPM ether side chain contributes to its lipophilicity and cardioselectivity compared to analogues with simple alkyl chains.

Table 1: Comparative Profile of CPM-Containing Drugs

DrugTargetCPM RoleKey Advantage
Naltrexone

-Opioid Antagonist
Bioisostere for N-AllylIncreased oral efficacy & potency.[3][2][4][5]
Buprenorphine Partial

-Opioid Agonist
Bioisostere for N-AlkylHigh lipophilicity, slow receptor dissociation.[3][2][4][5]
Tasimelteon MT1/MT2 AgonistRigid LinkerReceptor subtype selectivity.[3][2][4][5]
Betaxolol

-Adrenergic Antagonist
Hydrophobic TailCardioselectivity & duration.[3][2][4][5]

Part 4: Synthetic Protocols

Method A: Reductive Amination (Standard)

This is the most mild and convergent method for installing a CPM group onto a secondary or primary amine.[3]

Reagents: Cyclopropanecarbaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/DCM.[1][2][4]

Protocol:

  • Imine Formation: Dissolve the amine substrate (1.0 equiv) and cyclopropanecarbaldehyde (1.2–1.5 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: (Optional) Add catalytic acetic acid if the amine is weakly nucleophilic. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) portion-wise.

  • Workup: Stir at RT for 2–12 hours. Quench with saturated aqueous NaHCO

    
    . Extract with DCM.[2][4][5]
    
  • Purification: Silica gel chromatography.

Method B: N-Alkylation

Used when the amine is sterically hindered or non-nucleophilic.[3][2][4][5]

Reagents: (Bromomethyl)cyclopropane,


12

Protocol:

  • Dissolve amine (1.0 equiv) in DMF.[2][4][5]

  • Add base (

    
    , 2.0 equiv) and (Bromomethyl)cyclopropane (1.1 equiv).[2][4][5]
    
  • Heat to 60–80°C for 4–16 hours.

  • Note: (Bromomethyl)cyclopropane is an alkylating agent; handle with care.[2][4][5]

Diagram 3: Synthetic Workflow (Reductive Amination)

Synthesis_WorkflowStartAmine Substrate(R-NH2)IntermediateImine / HemiaminalStart->IntermediateDCE, RT30 minAldehydeCyclopropane-carbaldehydeAldehyde->IntermediateProductN-CPM Product(R-NH-CH2-C3H5)Intermediate->ProductReductionReagentNaBH(OAc)3(STAB)Reagent->Product

Caption: Standard reductive amination protocol using STAB for mild installation of the CPM group.

References

  • Wermuth, C. G. (2008).[1][2][4] The Practice of Medicinal Chemistry. Elsevier.[2][4][5] (Discusses bioisosteric replacements and the utility of cycloalkyl groups).

  • Kumari, S., et al. (2020).[1][2][4] "The Cyclopropyl Ring in Drug Discovery and Development."[7][8] Scientific Update. Retrieved from .[3][2][4][5]

  • Shaffer, C. L., et al. (2010).[1][2][4] "Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines." Drug Metabolism and Disposition. (Details the mechanism-based inactivation/suicide inhibition mechanism).

  • PubChem. (2025).[2][4][5][10][11] "Naltrexone Compound Summary." National Library of Medicine.[2][4] Retrieved from .[3][2][4][5]

  • Vanda Pharmaceuticals. (2014).[2][4][5][11] "Hetlioz (Tasimelteon) Prescribing Information." Retrieved from .[3][2][4][5]

  • BenchChem. (2025).[2][4][5] "Protocols for Reductive Amination with Cyclopropyl Derivatives." Retrieved from .[3][2][4][5]

  • Barnes, B. J., et al. (2018).[1][2][4] "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. (Case study on metabolic liability).

Strategic Introduction of Cyclopropylmethyl Motifs via Organoboron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Bioisostere

In modern medicinal chemistry, the cyclopropylmethyl (CPM) group serves as a critical bioisostere for standard alkyl chains (ethyl, isopropyl) and benzyl groups. Its introduction often yields superior pharmacokinetic profiles by enhancing metabolic stability against cytochrome P450 oxidation (blocking


-hydroxylation) and modulating lipophilicity (

).[1] Notable therapeutic agents, such as Naltrexone and Buprenorphine , utilize this motif to lock conformation and improve receptor binding affinity, particularly in GPCR targets like Dopamine D3 and Opioid receptors.

However, the installation of CPM motifs via Suzuki-Miyaura cross-coupling is non-trivial. It represents a challenging


 coupling where traditional boronic acids fail due to rapid protodeboronation and competing 

-hydride elimination.[1] This guide delineates the optimal organoboron strategies—specifically Potassium Trifluoroborates and MIDA Boronates —to bypass these synthetic bottlenecks.

The Technical Challenge: Why Standard Reagents Fail

The coupling of a primary alkyl organoboron (like cyclopropylmethylboronic acid) with an aryl halide faces two distinct kinetic barriers:

  • Slow Transmetalation: The transfer of the alkyl group from Boron to Palladium is significantly slower than aryl-aryl transfer, often stalling the catalytic cycle.

  • 
    -Hydride Elimination:  Once the alkyl-Pd complex forms, it is prone to 
    
    
    
    -hydride elimination.[1][2][3] While the cyclopropane ring strain protects the
    
    
    -hydrogens on the ring itself, the methylene linker introduces flexibility that can lead to decomposition or isomerization (e.g., ring opening to homoallyl palladium species).
  • Protodeboronation: Cyclopropylmethylboronic acid is inherently unstable, decomposing rapidly on the benchtop and under basic coupling conditions.

Strategic Reagent Landscape

To solve this, we must use "masked" boron species that regulate the concentration of the active boronic acid or enhance stability.

Reagent ClassStabilityAtom EconomyReactivity ProfileRecommendation
Boronic Acid (

)
LowHighRapid decomposition; often fails for CPM.[1]Avoid
Pinacol Ester (

)
ModerateLowSlow transmetalation; requires harsh activation.[1]Secondary Choice
Trifluoroborate (

)
High High Air-stable solid; requires hydrolysis to active species.[1]Standard Protocol
MIDA Boronate Very High LowSlow-release mechanism; enables iterative coupling.[1]Complex Scenarios

Mechanistic Strategy & Catalysis

Success relies on the Molander-Buchwald Principle : Using electron-rich, bulky phosphine ligands (e.g., RuPhos , XPhos ) to facilitate oxidative addition while creating a crowded metal center that suppresses


-hydride elimination.[1]
Diagram 1: The Coupling Catalytic Cycle

This diagram highlights the critical "Danger Zone" where


-hydride elimination competes with the desired Reductive Elimination.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Ar-X (Aryl Halide) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Boron CPM-Boron Reagent (BF3K or MIDA) Boron->TransMet Activation Base Base / Hydrolysis (Activator) Base->TransMet Complex [L-Pd(II)-Ar-CPM] TransMet->Complex BetaH β-Hydride Elimination (SIDE REACTION) Complex->BetaH Slow Ligands RedElim Reductive Elimination (Product Formation) Complex->RedElim Bulky Ligands (RuPhos) RedElim->Pd0 Regeneration Product Ar-CPM (Desired Product) RedElim->Product

Caption: The catalytic cycle emphasizing the necessity of bulky ligands (RuPhos) to favor Reductive Elimination over the competing


-Hydride Elimination pathway.

Experimental Protocols

Protocol A: The Molander Method (Potassium Trifluoroborates)

Best for: Standard library synthesis, robust substrates, and scale-up. Reagent: Potassium (cyclopropylmethyl)trifluoroborate (CAS: 1356481-57-6).[1][4]

The Logic:


 salts are air-stable solids.[1] Under the reaction conditions, the weak base promotes slow hydrolysis to the active boronic acid, keeping the concentration low to prevent decomposition (protodeboronation) while maintaining enough for the catalyst.

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add:

    • Aryl Chloride/Bromide (1.0 equiv)[1]

    • Potassium this compound (1.5 equiv)[1]

    • Catalyst: RuPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)][1]

    • Base: Cesium Carbonate (

      
      ) (3.0 equiv)[1]
      
  • Solvent System: Add Toluene:Water (10:1 or 19:1) .

    • Note: The high toluene ratio is critical if the aryl halide is sensitive to hydrolysis (e.g., benzyl chlorides). For standard aryl chlorides, THF:Water (10:1) is also effective.[5]

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of alkyl-Pd species.

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. The organic layer will contain the product.

Protocol B: The Burke Method (MIDA Boronates)

Best for: Complex substrates, iterative couplings, or when the aryl halide contains sensitive functional groups (aldehydes, ketones). Reagent: Cyclopropylmethyl MIDA Boronate.

The Logic: MIDA boronates are stable to anhydrous cross-coupling conditions.[6] They require a specific "slow-release" activation using aqueous base, which hydrolyzes the MIDA ligand to reveal the active species in situ.

Step-by-Step Workflow:

  • Charge: To a vial, add:

    • Aryl Halide (1.0 equiv)[1]

    • Cyclopropylmethyl MIDA Boronate (1.5 equiv)[1]

    • Catalyst: RuPhos Pd G2 (2–5 mol%)[1]

    • Base: Potassium Phosphate (

      
      ) (3.0 equiv)[1]
      
  • Solvent: Dioxane:Water (5:1).

  • Reaction: Degas thoroughly. Heat to 60–80 °C .

    • Optimization: If yield is low, use a syringe pump to slowly add the MIDA boronate solution to the reaction mixture, further enforcing the "slow release" principle.

Decision Framework & Troubleshooting

Diagram 2: Workflow Decision Tree

Use this logic to select the correct protocol for your specific substrate.

DecisionTree Start Start: Aryl Halide + CPM Group IsSensitive Is substrate base/hydrolysis sensitive? Start->IsSensitive Molander Protocol A: BF3K Salt + RuPhos (Toluene/H2O 19:1) IsSensitive->Molander No (Robust) MIDA Protocol B: MIDA Boronate (Slow Release) IsSensitive->MIDA Yes (Sensitive) Standard Standard Aryl Cl/Br Molander->Standard High Yields Complex Complex/Unstable MIDA->Complex Iterative Synthesis

Caption: Decision matrix for selecting between Trifluoroborate (BF3K) and MIDA protocols based on substrate stability.

Troubleshooting Guide (Voice of Experience)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.[1]Switch to RuPhos Pd G2 pre-catalyst instead of generating in situ. Ensure base is fresh.
Protodeboronation (Ar-H) Active boron species concentration too high.[1]Switch to MIDA boronate or reduce water ratio in BF3K protocol (use 19:1 Toluene:Water).
Isomerization

-Hydride elimination occurring.[1][2][3][7][8]
Increase catalyst loading. Ensure RuPhos is used (steric bulk prevents elimination).[1] Lower temperature to 60°C.
Homocoupling (Ar-Ar) Oxidative addition is faster than transmetalation.[1]Add the Aryl Halide slowly or increase the equivalents of the Boron reagent (to 2.0 equiv).

References

  • Molander, G. A., & Bernardi, C. R. (2002).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link[1]

  • Gillis, E. P., & Burke, M. D. (2007).[10] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates.[1][6] Journal of the American Chemical Society.[10] Link[1]

  • Molander, G. A., & Brown, A. R. (2006).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[1][9] Journal of Organic Chemistry. Link[1]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[10] Link (Foundational for RuPhos logic in alkyl coupling).[1]

  • Dykstra, K. et al. (2023). Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. Domainex Technical Review. Link

Sources

Navigating Synthesis: A Technical Guide to the Solubility Profile of Potassium (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Modern Synthesis

In the landscape of contemporary organic chemistry and drug development, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents.[1][2] Among these, potassium (cyclopropylmethyl)trifluoroborate offers a unique building block for the introduction of the cyclopropylmethyl motif, a desirable feature in many biologically active molecules. The successful application of this reagent, particularly in widely-used methodologies such as the Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to its behavior in solution.[3][4] A thorough understanding of its solubility profile across a range of organic solvents is therefore not merely academic, but a critical parameter for reaction optimization, scalability, and overall success in synthesis.

This technical guide provides a comprehensive overview of the solubility characteristics of potassium this compound. Moving beyond simple empirical data, we delve into the underlying principles governing its solubility, provide a robust experimental protocol for its determination, and illustrate its practical implications in a common synthetic application.

General Solubility Profile of Potassium Organotrifluoroborates

Potassium organotrifluoroborates, including the (cyclopropylmethyl) derivative, are ionic salts. Their solubility is therefore largely dictated by the polarity of the solvent and its ability to solvate the potassium cation and the trifluoroborate anion.

Based on extensive literature on this class of compounds, a general solubility trend can be established:

  • High Solubility: Highly polar aprotic solvents are generally effective at dissolving potassium organotrifluoroborates. These include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetone

    • Acetonitrile[5][6]

    • Methanol[6]

  • Moderate to Low Solubility: Ethereal and less polar solvents typically exhibit lower solvating power for these salts, leading to partial or low solubility. This category includes:

    • Tetrahydrofuran (THF)

    • Toluene

    • Water[6] (solubility can be variable and is often temperature-dependent)

  • Insolubility/Very Low Solubility: Nonpolar solvents are generally poor solvents for potassium organotrifluoroborates. Examples include:

    • Dichloromethane

    • Hexanes

    • Diethyl ether

It is important to note that for many synthetic applications, particularly palladium-catalyzed cross-coupling reactions, a mixture of solvents (e.g., an organic solvent and water) is often employed to achieve the necessary solubility for all reaction components.[7][8]

Quantitative Solubility Determination: An Experimental Protocol

The following protocol provides a reliable method for determining the quantitative solubility of potassium this compound in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • Potassium this compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique for quantification.

Experimental Workflow

The experimental workflow for determining solubility is a multi-step process requiring careful execution to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_vial 1. Add excess solid to a known volume of solvent in a sealed vial. equilibration 2. Equilibrate at a constant temperature with vigorous stirring for a defined period (e.g., 24-48 hours). prep_vial->equilibration Ensure a tight seal to prevent solvent evaporation. sampling 3. Allow solids to settle, then draw a supernatant sample through a syringe filter. equilibration->sampling Maintain constant temperature during sampling. dilution 4. Accurately dilute the filtered sample with a known volume of solvent. sampling->dilution analysis 5. Quantify the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC). dilution->analysis

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • To a series of vials, add a precisely weighed amount of potassium this compound that is in excess of its expected solubility.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached. The system should be under constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe fitted with a 0.22 µm filter. This step is crucial to remove any undissolved microparticles.

    • Dispense the filtered, saturated solution into a pre-weighed vial to determine the mass of the solution, or directly into a volumetric flask for dilution.

    • Perform a precise serial dilution of the saturated solution to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of potassium this compound.

    • From the calibration curve, determine the concentration of the diluted sample and back-calculate the concentration of the original saturated solution.

Data Presentation

The solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Acetonitrile25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
[Other Solvents]25[Experimental Value][Calculated Value]

Factors Influencing Solubility

The solubility of potassium this compound is governed by a balance of intermolecular forces between the solute and the solvent.

G cluster_solute Potassium this compound cluster_solvent Solvent cluster_dissolution Dissolution Process cluster_forces Key Intermolecular Forces solute Ionic Lattice (K⁺ and [C₃H₅CH₂BF₃]⁻) solvated_ions Solvated Ions solute->solvated_ions Lattice Energy (must be overcome) solvent Solvent Molecules solvent->solvated_ions Solvation Energy (provides driving force) ion_dipole Ion-Dipole (e.g., K⁺ with acetone oxygen) solvated_ions->ion_dipole h_bonding Hydrogen Bonding (if protic solvent is used) solvated_ions->h_bonding dipole_dipole Dipole-Dipole solvated_ions->dipole_dipole van_der_waals Van der Waals solvated_ions->van_der_waals

Caption: Intermolecular forces governing solubility.

  • Lattice Energy: The strength of the electrostatic interactions holding the K⁺ and [C₃H₅CH₂BF₃]⁻ ions together in the crystal lattice must be overcome for dissolution to occur.

  • Solvation Energy: The energy released when the ions are surrounded and stabilized by solvent molecules. For polar solvents, strong ion-dipole interactions are the primary driving force for solvation.

  • "Like Dissolves Like": This principle holds true. The ionic nature of potassium this compound necessitates a polar solvent that can effectively solvate the charged species. Nonpolar solvents lack the strong dipole moments required for favorable ion-dipole interactions, resulting in poor solubility.

Practical Application: Suzuki-Miyaura Cross-Coupling

The choice of solvent is paramount in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[9][10][11] Potassium this compound is an excellent coupling partner in these reactions.

Reaction Scheme

G reagent1 Potassium This compound catalyst Pd Catalyst Base Solvent reagent1->catalyst reagent2 Aryl Halide (Ar-X) reagent2->catalyst product Cyclopropylmethyl-Aryl catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

The Role of the Solvent System

A typical solvent system for the Suzuki-Miyaura coupling of a potassium organotrifluoroborate is a biphasic mixture of an organic solvent and an aqueous base (e.g., THF/water, toluene/water).[8]

  • Organic Phase: The primary role of the organic solvent (e.g., THF, toluene) is to dissolve the aryl halide and the palladium catalyst.

  • Aqueous Phase: The aqueous phase is necessary to dissolve the potassium this compound and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

The reaction is believed to occur at the interface of the two phases or is facilitated by a phase-transfer catalyst. The solubility of the trifluoroborate salt in the aqueous phase is crucial for the transmetalation step in the catalytic cycle. Insufficient solubility can lead to slow reaction rates and low yields. Therefore, the choice of the organic solvent must be a balance between dissolving the nonpolar coupling partner and maintaining a biphasic system that allows for the efficient interaction of all components.

Conclusion

A comprehensive understanding of the solubility profile of potassium this compound is essential for its effective use in organic synthesis. While general trends indicate high solubility in polar aprotic solvents, precise quantitative data is often necessary for process optimization and scale-up. The experimental protocol detailed in this guide provides a robust framework for researchers to determine this critical parameter in their specific solvent systems. By integrating this knowledge with an understanding of the factors influencing solubility and its practical implications in key reactions like the Suzuki-Miyaura coupling, scientists and drug development professionals can better harness the synthetic potential of this valuable reagent.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Organic Syntheses. (n.d.). Tetrabutylammonium 2-Thienyltrifluoroborate. Retrieved from [Link]

  • PubChem. (n.d.). Potassium cyclopropyltrifluoroborate. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Roy, A., & Organ, M. G. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 13(18), 4984–4987. [Link]

  • Frontier Specialty Chemicals. (n.d.). Potassium cyclopropylmethyltrifluoroborate. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415–8423. [Link]

  • ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. Retrieved from [Link]

  • iChemical. (n.d.). Potassium cyclopropyltrifluoroborate. Retrieved from [Link]

  • ETH Zurich Research Collection. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(11), 1227–1240. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Photoredox Catalysis Protocols using Potassium (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Potassium (cyclopropylmethyl)trifluoroborate (CAS: 1065010-87-8) is a specialized radical precursor in photoredox catalysis. Unlike simple alkyl trifluoroborates, this reagent serves a dual purpose in modern organic synthesis:

  • Synthetic Building Block: It provides access to cyclopropylmethyl (ring-retained) or homoallylic (ring-opened) scaffolds.

  • Mechanistic Probe: It acts as a "Radical Clock," providing definitive evidence of free radical intermediates due to the well-characterized kinetics of the cyclopropylcarbinyl rearrangement.

The Mechanistic Challenge: The Race

The central challenge—and utility—of this reagent lies in the instability of the primary cyclopropylmethyl radical (I ). Upon Single Electron Transfer (SET) oxidation, the radical undergoes rapid ring-opening to form the thermodynamically stable homoallyl radical (II ) with a rate constant of


 at 298 K.
  • Pathway A (Retention): Requires a radical trap (e.g., a Nickel catalyst) to intercept radical I faster than

    
    .
    
  • Pathway B (Rearrangement): The default pathway in diffusion-controlled reactions (e.g., Minisci), yielding the 3-butenyl product.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic bifurcation that defines the outcome of your experiment.

G Start R-BF3K (Precursor) Radical1 Cyclopropylmethyl Radical (I) Start->Radical1 SET Oxidation (-e-) ExcitedCat Ir(III)* (Photocatalyst) ExcitedCat->Start Quenching Radical2 Homoallyl Radical (II) Radical1->Radical2 Rearrangement ProductA Product A (Ring Retention) Radical1->ProductA Fast Trap (k_trap > k_rearr) Trap Ni(II)-Ar Complex Trap->ProductA Rearrange Ring Opening (k = 10^8 s^-1) ProductB Product B (Ring Opened) Radical2->ProductB Slow Trap

Caption: Kinetic bifurcation of the cyclopropylmethyl radical. Product distribution is determined by the ratio of the trapping rate (


) to the rearrangement rate (

).

Part 2: Experimental Protocols

Protocol A: Metallaphotoredox Cross-Coupling (Ni/Ir)

Objective: Synthesis of 4-(3-butenyl)arenes (Ring-Opening) or Cyclopropylmethylarenes (Ring-Retention). Note: Under standard conditions described below, the ring-opened (homoallyl) product is typically favored due to the extremely fast rearrangement rate, unless high catalyst loadings are employed to accelerate capture.

Materials
  • Photocatalyst:

    
     (1 mol%)
    
  • Cross-Coupling Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Potassium this compound (1.5 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (Degassed, 0.1 M)

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical):

    • In a separate 1-dram vial, dissolve

      
       (1.1 mg, 0.005 mmol) and dtbbpy (1.3 mg, 0.005 mmol) in 100 µL of DMF.
      
    • Sonicate for 5 minutes until a clear green solution forms. Causality: Pre-forming the ligated Ni species prevents non-specific precipitation and ensures active catalytic centers.

  • Reaction Assembly:

    • To an 8 mL reaction vial equipped with a magnetic stir bar, add:

      • Aryl Bromide (0.10 mmol)

      • This compound (24.6 mg, 0.15 mmol)

      • 
         (1.1 mg, 1 µmol)
        
      • 
         (97.7 mg, 0.30 mmol)
        
    • Transfer the pre-formed Ni-ligand solution into the reaction vial.

    • Add remaining DMF to reach a total volume of 1.0 mL (0.1 M concentration).

  • Deoxygenation (The "Self-Validating" Step):

    • Seal the vial with a PTFE-lined cap.

    • Sparge the solution with

      
       or Argon for 15 minutes via a submerged needle with an exit needle.
      
    • Validation: If the solution turns brown/black immediately upon irradiation, oxygen was likely present (catalyst death). A proper reaction maintains a vibrant color (often yellow/green) initially.

  • Irradiation:

    • Place the vial 2 cm away from a 34W Blue LED (450 nm) lamp.

    • Fan cooling is mandatory to maintain reaction temperature at

      
      .
      
    • Stir vigorously (1000 rpm) for 24 hours.

  • Work-up:

    • Dilute with Ethyl Acetate (5 mL) and wash with water (2 x 5 mL) to remove inorganic salts and unreacted trifluoroborate.

    • Dry organic layer over

      
      , concentrate, and purify via flash chromatography.
      
Data Interpretation: Ring Opening vs. Retention
ConditionDominant ProductMechanistic Insight
Standard (5% Ni) Homoallyl (>90%) Radical rearrangement (

) outcompetes Ni capture.
High Load (10-15% Ni) Mixture Increased [Ni] increases

.
Flow Chemistry Homoallyl Residence time usually allows rearrangement.[1]
Protocol B: Minisci-Type Reaction (Radical Clock Probe)

Objective: Direct alkylation of heteroarenes. This protocol is used to confirm radical mechanisms .[2] If you observe the 3-butenyl chain attached to your heterocycle, the reaction proceeds via a free radical.[1]

Materials
  • Photocatalyst:

    
     (2 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Substrate: Electron-deficient heteroarene (e.g., Lepidine, Pyridine) (1.0 equiv)

  • Reagent: Potassium this compound (2.0 equiv)

  • Acid: TFA (1.0 equiv) - activates the heterocycle.

  • Solvent: DMSO/H2O (4:1)

Step-by-Step Workflow
  • Preparation:

    • In a 20 mL vial, combine the Heteroarene (0.2 mmol), Trifluoroborate (0.4 mmol), Photocatalyst (0.004 mmol), and Persulfate (0.4 mmol).

    • Add DMSO (1.6 mL) and Water (0.4 mL).

    • Add TFA (15 µL, 0.2 mmol). Causality: Protonation of the heterocycle lowers the LUMO energy, making it more susceptible to nucleophilic radical attack.[3]

  • Degassing:

    • Sparge with Argon for 10 minutes.

  • Reaction:

    • Irradiate with Blue LEDs (450 nm) for 16-24 hours.

    • Note: Minisci reactions often generate gas (

      
       if using acids, but here simple radical generation). Ensure the vial is not over-pressurized.
      
  • Analysis (The Probe):

    • Take an aliquot for LC-MS or GC-MS.

    • Result: You will predominantly observe the Ring-Opened (3-butenyl) adduct.

    • Why: The addition of the radical to the heterocycle is a bimolecular process with a rate constant

      
      . The unimolecular rearrangement (
      
      
      
      ) is orders of magnitude faster.

Part 3: Visualization of Experimental Logic

The following diagram outlines the decision matrix for researchers choosing this reagent.

Workflow Goal Goal: Use (Cyclopropylmethyl)BF3K Decision Desired Outcome? Goal->Decision Probe Prove Radical Mechanism Decision->Probe Synth Synthesize Target Molecule Decision->Synth ProtocolB Use Protocol B (Minisci) Standard Conditions Probe->ProtocolB Expect Ring Opening Structure Target Structure? Synth->Structure Open Homoallyl Group (Ring Opened) Structure->Open Closed Cyclopropylmethyl Group (Ring Closed) Structure->Closed ActionOpen Use Protocol A Standard Ni Loading (5%) Open->ActionOpen ActionClosed Difficult via Radical Path. Switch to Pd-Catalyzed Suzuki (Thermal) or Ultra-High Ni Loading Closed->ActionClosed

Caption: Decision matrix for selecting the appropriate protocol based on the desired structural outcome.

Part 4: References

  • Molander, G. A. (2016). "Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones." Semantic Scholar. Link

  • Molander, G. A., et al. (2014).[4] "Single-electron transmetalation in organoboron cross-coupling." Science, 344(6182), 395-399. (Foundational work establishing the mechanism). Link

  • Ingold, K. U., & Griller, D. (1980). "Free-radical clocks."[5][6] Accounts of Chemical Research, 13(9), 317-323. (Definitive source for radical clock kinetics). Link

  • Dumas, A. M., & Molander, G. A. (2012). "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides." Journal of Organic Chemistry. (Thermal protocols for retention). Link

  • Yi, J., Badir, S. O., Alam, R., & Molander, G. A. (2019).[2][7] "Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates." Organic Letters. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Halides with (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the cyclopropylmethyl moiety into aromatic systems is a strategically significant transformation in medicinal chemistry and materials science. This functional group can impart favorable pharmacological properties, including enhanced metabolic stability and improved potency.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for forging carbon-carbon bonds. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of aryl halides with potassium (cyclopropylmethyl)trifluoroborate, a stable, easy-to-handle, and highly effective coupling partner. Detailed protocols, mechanistic insights, and key considerations for successful execution are presented for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Cyclopropylmethyl Group

The cyclopropyl ring is a highly sought-after structural motif in modern drug design.[1][4] Its unique stereoelectronic properties, stemming from significant ring strain, confer a range of benefits to bioactive molecules.[1] When incorporated as a cyclopropylmethyl group, it can:

  • Enhance Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This can lead to improved pharmacokinetic profiles and a longer drug half-life.[2]

  • Improve Potency and Binding Affinity: The rigid nature of the cyclopropyl group can act as a conformational restraint, locking a molecule into its bioactive conformation and leading to more favorable binding with its biological target.[1][3]

  • Modulate Physicochemical Properties: The cyclopropylmethyl group can fine-tune properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Potassium this compound is an air- and moisture-stable crystalline solid, making it a superior alternative to the often unstable corresponding boronic acids.[5] Organotrifluoroborates are known for their high reactivity and functional group tolerance in Suzuki-Miyaura couplings.[2][5]

Reaction Mechanism and Key Parameters

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_halide Ar-Pd(II)-X L_m oxidative_addition->pd_aryl_halide transmetalation Transmetalation pd_aryl_halide->transmetalation pd_aryl_alkyl Ar-Pd(II)-R L_m transmetalation->pd_aryl_alkyl reductive_elimination Reductive Elimination pd_aryl_alkyl->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition + Ar-X borate [R-BF_3]^- K^+ borate->transmetalation + [R-BF₃]⁻ base Base (e.g., K₂CO₃) base->transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]

  • Transmetalation: The organic group from the organotrifluoroborate is transferred to the palladium center. This step requires activation of the trifluoroborate salt by a base to form a more nucleophilic borate species.[1] For primary alkyltrifluoroborates like this compound, this transfer occurs with retention of stereochemistry.

  • Reductive Elimination: The two organic fragments (aryl and cyclopropylmethyl) on the Pd(II) center couple and are eliminated to form the final product, regenerating the active Pd(0) catalyst.[7]

Critical Parameters for Success
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps. For the coupling of primary alkyltrifluoroborates with aryl chlorides, biaryl phosphines such as RuPhos and XPhos have proven to be highly effective.[8][9]

  • Base: An inorganic base is required to activate the organotrifluoroborate for transmetalation. Potassium carbonate (K₂CO₃) is a cost-effective and generally efficient choice for this transformation.[6][8]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene and water, is often superior for the cross-coupling of potassium alkyltrifluoroborates.[2]

Experimental Protocols

The following protocols are based on established methodologies for the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates with aryl halides.[2][9]

Materials and Equipment
  • Potassium this compound

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)

  • Magnetic stir plate and stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Protocol 1: Cross-Coupling of an Aryl Bromide

This protocol is a general starting point for electronically diverse aryl bromides.

Figure 2. Experimental workflow for the cross-coupling with an aryl bromide.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), potassium this compound (0.55 mmol, 1.1 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and RuPhos (0.02 mmol, 4 mol%).

  • Inerting: Seal the vial, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (2 mL) and deionized water (0.2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the aryl halide is observed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aryl cyclopropylmethane.

Protocol 2: Cross-Coupling of an Aryl Chloride

Aryl chlorides are less reactive than aryl bromides and may require slightly more forcing conditions or an adjusted catalyst system.

Key Adjustments for Aryl Chlorides:

  • Catalyst Loading: Increase the catalyst loading to Pd(OAc)₂ (3 mol%) and a suitable ligand like XPhos (6 mol%).[6]

  • Temperature: Increase the reaction temperature to 100-110 °C.

  • Reaction Time: Expect longer reaction times, potentially 24-48 hours.

Step-by-Step Procedure:

  • Reaction Setup: Follow the same procedure as for aryl bromides, but use Pd(OAc)₂ (0.015 mmol, 3 mol%) and XPhos (0.03 mmol, 6 mol%).

  • Inerting and Solvent Addition: Proceed as described in Protocol 1.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring, Workup, Isolation, and Purification: Follow steps 5-8 from Protocol 1.

Data Summary and Expected Outcomes

The described conditions are generally robust and provide good to excellent yields for a variety of substrates.

Aryl Halide TypeTypical Catalyst SystemTemp. (°C)Time (h)Typical YieldReference
Electron-rich Aryl Bromide2% Pd(OAc)₂ / 4% RuPhos8012-1880-95%[9]
Electron-poor Aryl Bromide2% Pd(OAc)₂ / 4% RuPhos808-1685-98%[9]
Electron-rich Aryl Chloride3% Pd(OAc)₂ / 6% XPhos10018-2470-85%[6]
Electron-poor Aryl Chloride3% Pd(OAc)₂ / 6% XPhos10016-2475-90%[6]
Heteroaryl Halide3% Pd(OAc)₂ / 6% XPhos100-11018-3660-80%[10]

Table 1. Representative conditions and expected yields for the cross-coupling with potassium this compound. Yields are indicative and will vary with the specific substrate.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvents are anhydrous. Degassing the solvent mixture by sparging with an inert gas before addition can be beneficial. Consider increasing the catalyst loading or temperature. For challenging substrates, screening alternative ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃) may be necessary.[8]

  • Protodeboronation: The formation of toluene (if the aryl halide was a tosylate) or the parent arene from the aryl halide can indicate protodeboronation of the organotrifluoroborate. While generally more stable than boronic acids, this can still occur.[6] Ensure the base is anhydrous and the inert atmosphere is strictly maintained. Using a slight excess (1.1-1.2 equivalents) of the trifluoroborate salt is standard practice to compensate for any minor degradation.

  • Homocoupling of Aryl Halide: Formation of biaryl byproduct can occur at high temperatures or concentrations. Diluting the reaction mixture may mitigate this side reaction.

  • Ligand Selection: While RuPhos is excellent for many primary alkyltrifluoroborates, XPhos often provides superior results for the more challenging oxidative addition to aryl chlorides.[6][10]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with potassium this compound is a highly effective and practical method for synthesizing valuable cyclopropylmethyl-substituted arenes. The use of stable trifluoroborate salts, combined with robust and well-defined catalyst systems, allows for a broad substrate scope and high functional group tolerance. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, accelerating the development of novel pharmaceuticals and advanced materials.

References

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). [Source Not Available]
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC - NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK. [Link]

  • ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ResearchGate. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Source Not Available]
  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. [Link]

Sources

Application Note: Minisci-Type Functionalization using Cyclopropylmethyl Boronates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists. It details the use of cyclopropylmethyl (CPM) boronates in Minisci-type reactions.

Executive Summary: The use of cyclopropylmethyl boronates in Minisci reactions is a strategic method primarily used for homoallylation (installation of a 3-butenyl group) rather than simple alkylation. This is due to the ultrafast ring-opening kinetics of the cyclopropylmethyl radical (


), which acts as a "radical clock." This guide provides protocols for utilizing this rearrangement to install unsaturated alkyl chains onto electron-deficient heteroarenes, while also addressing the kinetic parameters required if ring retention is the theoretical goal.

Introduction & Mechanistic Principles

Minisci-type functionalization involves the addition of nucleophilic alkyl radicals to electron-deficient heteroarenes (e.g., pyridines, quinolines). Boronates (boronic acids and trifluoroborates) have emerged as privileged radical precursors due to their stability and ease of oxidation.

When using cyclopropylmethyl (CPM) boronates , the reaction outcome is dictated by the competition between radical addition (


) and unimolecular ring opening  (

).
The Radical Clock Mechanism

Upon single-electron oxidation (SET) of the boronate, a cyclopropylmethyl radical (I ) is generated. This species is thermodynamically unstable due to ring strain and rapidly rearranges to the homoallyl (3-butenyl) radical (II ).

  • Ring Opening Rate (

    
    ): 
    
    
    
    (at 298 K).
  • Addition Rate (

    
    ):  Typically 
    
    
    
    for electron-deficient heteroarenes.

Conclusion: Under standard Minisci conditions,


. Therefore, the major product is the homoallylated heteroarene . This reaction is a powerful method for installing terminal alkene handles for further diversification (e.g., metathesis, hydration).
Mechanistic Pathway Diagram

Minisci_CPM Boronate CPM-Boronate (Precursor) Radical_CPM CPM Radical (Cyclopropylmethyl) Boronate->Radical_CPM Oxidation (SET) -e⁻, -BF3/B(OH)3 Radical_Homoallyl Homoallyl Radical (3-Butenyl) Radical_CPM->Radical_Homoallyl Ring Opening k ≈ 10⁸ s⁻¹ Product_Ring Ring-Retained Product (Rare) Radical_CPM->Product_Ring Direct Trap (Requires k_add[Het] > 10⁸) Product_Open Homoallyl Product (Major) Radical_Homoallyl->Product_Open Minisci Addition + Heteroarene Heteroarene Heteroarene (Substrate)

Figure 1: The bifurcation of the cyclopropylmethyl radical. The dominant pathway (red to green) leads to the homoallyl product.

Experimental Conditions & Optimization

Three primary methodologies exist for this transformation, varying by oxidant and energy source.[1]

Comparison of Methodologies
ParameterMethod A: Photoredox (Molander) Method B: Silver/Persulfate (Baran) Method C: Aerobic (Liu)
Precursor Potassium Alkyltrifluoroborates (

)
Boronic Acids (

)
Boronic Acids (

)
Catalyst Ir(ppy)₃ or Organic Dyes (Mes-Acr)AgNO₃ (10-20 mol%)None (Auto-oxidation)
Oxidant

or BI-OH

or Selectfluor

(1 atm)
Solvent DMSO/H₂O or Acetone/H₂ODCM/H₂O (Biphasic)DCE or HFIP
Temp Room Temperature (Blue LED)40-50 °C80-110 °C
Selectivity High (Homoallyl dominant)High (Homoallyl dominant)Moderate
Key Use Late-stage functionalization; mildest.[2]Robust; works on unreactive bases.[1]Green chemistry; cost-effective.

Detailed Protocols

Protocol A: Photoredox Homoallylation (Recommended)

Based on Molander et al. (Science 2014, Chem. Sci. 2017)

Reagents:

  • Heteroarene (1.0 equiv)[3]

  • Potassium cyclopropylmethyl trifluoroborate (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂Tbipy]PF₆ (2 mol%) or 4CzIPN (organic alternative)

  • Oxidant:

    
     (2.0 equiv)
    
  • Additive: TFA (1.0 equiv) – Critical for activating the heteroarene.

  • Solvent: DMSO or MeCN/H₂O (1:1) [0.1 M][2][4]

Step-by-Step:

  • Setup: To an 8 mL vial equipped with a stir bar, add the heteroarene (0.5 mmol), CPM-trifluoroborate (0.75 mmol, 122 mg), photocatalyst (0.01 mmol), and

    
     (1.0 mmol, 270 mg).
    
  • Solvent: Add 5 mL of DMSO (degassed via sparging with

    
     for 10 min).
    
  • Activation: Add TFA (0.5 mmol, 38 µL) via microsyringe. Cap the vial.

  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Stir vigorously at room temperature for 18–24 hours. A fan should be used to keep the reaction near ambient temperature.

  • Workup: Dilute with EtOAc (20 mL) and wash with sat.

    
     (to neutralize TFA) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via flash chromatography.

    • Expected Product: 2-(but-3-en-1-yl)heteroarene.

Protocol B: Silver-Catalyzed Thermal Alkylation

Based on Baran et al. (JACS 2010, 2012)

Reagents:

  • Heteroarene (1.0 equiv)[3]

  • Cyclopropylmethyl boronic acid (2.0 equiv)

  • AgNO₃ (0.2 equiv)[3]

  • 
     (2.0 equiv)
    
  • TFA (1.0 equiv)

  • Solvent: DCM/H₂O (1:1)

Step-by-Step:

  • Dissolution: Dissolve heteroarene (0.5 mmol) in 2.5 mL DCM. Add 2.5 mL water.

  • Addition: Add CPM-boronic acid (1.0 mmol), AgNO₃ (0.1 mmol, 17 mg),

    
     (1.0 mmol), and TFA (0.5 mmol).
    
  • Reaction: Stir vigorously at 40 °C for 12 hours. The biphasic mixture requires high stir rates (1000 rpm) to ensure phase transfer.

  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with

    
    .
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Reaction Heteroarene LUMO too high.Increase TFA (up to 2.0 equiv) or switch to HFIP solvent to activate the base via H-bonding.
Ring Retention Desired

Difficult. Requires ultra-high concentration of heteroarene (neat or >5 M) or use of cyclopropyl (no methyl) boronates which do not open.
Bis-alkylation Radical concentration too high.Add boronate/oxidant portion-wise over 2 hours.
Protodeboronation Boronic acid instability.Switch to Potassium Trifluoroborate (Protocol A); these are robust against non-radical degradation.

References

  • Molander, G. A. , et al. "Single-electron transmetalation in organoboron cross-coupling." Science2014 , 344, 392-396. Link

  • Minisci, F. , et al. "Mechanism of the reaction of N-heteroaromatic bases with alkyl radicals." Tetrahedron1971 , 27, 3575. Link

  • Baran, P. S. , et al. "Practical C–H functionalization of quinolines with boronic acids." J. Am. Chem. Soc.[5]2010 , 132, 13194. Link

  • Liu, Z.-Q. , et al. "Molecular Oxygen-Mediated Minisci-Type Radical Alkylation."[6] Org.[1][2][5][6][7] Lett.2017 , 19, 6594.[6] Link

  • Tortosa, M. , et al. "Cyclopropylmethyl Boronic Esters as General Reagents in Homoallylation." J. Am. Chem. Soc.[5]2015 , 137, 696. Link

Sources

Application Note: Nickel-Catalyzed Alkylation with (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nickel-catalyzed alkylation methods involving (Cyclopropylmethyl)trifluoroborate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Harnessing the Radical Clock for Homoallylation and Mechanistic Validation

Executive Summary & Strategic Utility

This compound (Potassium salt, CAS: 1356481-57-6) represents a unique class of reagents in the Nickel-catalyzed cross-coupling arsenal. Unlike standard alkylating agents, its utility in Nickel catalysis—specifically under photoredox dual catalysis—is defined by its behavior as a radical clock .

While standard Palladium-catalyzed Suzuki couplings (2-electron pathway) typically retain the cyclopropyl ring, Nickel/Photoredox systems (1-electron pathway) trigger a rapid ring-opening rearrangement. Consequently, this reagent serves two distinct, high-value functions in drug discovery and mechanistic chemistry:

  • Synthetic Reagent: A precursor for homoallylation (installing the 3-butenyl group), a valuable motif in medicinal chemistry that is otherwise difficult to introduce directly.

  • Mechanistic Probe: A definitive standard for validating the existence of free alkyl radical intermediates in new Nickel catalytic cycles.

This guide details the protocols for utilizing this reagent to achieve efficient C(sp³)–C(sp²) bond formation, with a focus on controlling and exploiting the radical rearrangement.[1]

Mechanistic Principles: The Radical Clock

Understanding the kinetic competition between Nickel capture and radical rearrangement is critical for experimental design.

  • Oxidation: The photocatalyst oxidizes the trifluoroborate to generate a primary cyclopropylmethyl radical.

  • Rearrangement: This radical undergoes unimolecular ring-opening to a homoallyl radical with a rate constant of

    
     at 298 K.
    
  • Nickel Capture: The radical is intercepted by a Ni(0) or Ni(II)-aryl complex.[2] In most standard photoredox conditions, the rate of capture is slower than the rate of rearrangement.

Result: The exclusive product in standard Ni/Photoredox coupling is the linear homoallylarene , not the cyclopropylmethylarene.

Diagram 1: The Mechanistic Divergence (Radical Clock)

RadicalClock Start Potassium This compound Oxidation SET Oxidation (Photocatalyst) Start->Oxidation Radical_CPM Cyclopropylmethyl Radical (Primary) Oxidation->Radical_CPM Rearrangement Ring Opening (k ~ 10^8 s^-1) Radical_CPM->Rearrangement Fast Ni_Capture_1 Ni-Capture (Retention) Radical_CPM->Ni_Capture_1 Slow (Rare) Radical_Homo Homoallyl Radical (Secondary/Primary) Rearrangement->Radical_Homo Ni_Capture_2 Ni-Capture (Homoallylation) Radical_Homo->Ni_Capture_2 Product_A Cyclopropylmethyl Product (Trace/None) Ni_Capture_1->Product_A Product_B Homoallyl Product (Major) Ni_Capture_2->Product_B

Caption: Kinetic competition between ring-opening (dominant) and direct capture in Ni/Photoredox catalysis.

Protocol A: Synthesis of Homoallylarenes via Ni/Photoredox

This protocol utilizes the ring-opening tendency to synthesize homoallylarenes from aryl bromides. This is superior to using 4-bromo-1-butene directly, which can suffer from competitive Heck reactions or polymerization.

3.1 Reagents and Equipment
  • Aryl Bromide (Ar-Br): 1.0 equiv (0.5 mmol)

  • Potassium this compound: 1.5 equiv (CAS 1356481-57-6)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)

    • Alternative:4CzIPN (Organic photocatalyst) for metal-free oxidation steps, though Ir is standard for dual catalysis.

  • Nickel Catalyst: NiCl2(glyme) (5 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K2CO3.

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).

  • Light Source: Blue LED (450 nm, ~30-60W).

3.2 Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a vial, mix NiCl2(glyme) (5.5 mg, 0.025 mmol) and dtbbpy (6.7 mg, 0.025 mmol) in 1 mL of DMF.

    • Sonicate or stir for 10 minutes until a clear green solution forms (Ni-ligand complex).

  • Reaction Setup (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a stir bar, add:

      • Aryl Bromide (0.50 mmol)

      • This compound (121 mg, 0.75 mmol)

      • Photocatalyst (11 mg, 0.01 mmol)

      • Cs2CO3 (488 mg, 1.5 mmol)

    • Add the pre-formed Ni-catalyst solution (1 mL).

    • Add remaining DMF to reach 5 mL total volume (0.1 M).

  • Degassing (Critical):

    • Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen quenches the excited state of the photocatalyst and oxidizes the Ni(0) species.

  • Irradiation:

    • Seal the vial (Teflon-lined cap).

    • Place in a photoreactor with Blue LEDs (approx. 2-5 cm distance).

    • Stir vigorously. Fan cooling is recommended to maintain temperature < 35°C.

    • Run for 24–48 hours.[1]

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Extract aqueous layer 3x with Ethyl Acetate.

    • Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via silica gel chromatography.

3.3 Data Interpretation & Expected Results
ParameterObservationInterpretation
Product Identity Homoallylarene (Linear alkene)Confirms radical pathway and successful ring opening.
Product Identity Cyclopropylmethylarene Suggests NON-radical pathway (e.g., 2e- transmetalation) or extremely fast Ni capture (rare).
Yield Low (<30%)Check O2 exclusion; verify light intensity; ensure BF3K salt purity (remove KF excess).
Side Products Protodeboronation (Ar-H)Catalyst death; increase Ni loading or switch to Ni(COD)2.
Protocol B: The Mechanistic Probe (Radical Clock Experiment)

Use this protocol when you have a new Nickel method (e.g., electrochemical, reductive coupling) and need to prove it involves free radicals.

4.1 Experimental Design

Run your standard optimized reaction conditions but substitute your alkyl partner with This compound (if oxidative) or (Cyclopropylmethyl)bromide (if reductive).

  • Hypothesis: If the reaction proceeds via a free radical, the ring-opened product will dominate.

  • Control: Run a standard Suzuki coupling (Pd(OAc)2 / SPhos) with the same reagent. This should yield the retained cyclopropyl product, proving the reagent can couple intact if the mechanism allows.

4.2 Calculation of Radical Lifetime

If a mixture of products is observed (rare), the ratio can estimate the rate of capture (


):


Where


. This allows you to quantify the speed of your Nickel oxidative addition/capture step.
Troubleshooting & Optimization Matrix
IssueRoot CauseCorrective Action
No Reaction Quenched PhotocatalystEnsure rigorous degassing (freeze-pump-thaw preferred). Check LED wavelength matches catalyst absorption (Ir: 450nm).
Low Conversion Insoluble BF3K saltSwitch solvent to DMSO or add small amount of H2O (though H2O can inhibit some Ni cycles).
Homocoupling (Ar-Ar) Slow Radical GenerationIncrease light intensity; increase concentration of BF3K salt.
Retention Observed Mechanism is not RadicalThe reaction is likely proceeding via a 2-electron transmetalation. This is a negative result for radical mechanisms but a positive result for cyclopropyl synthesis.
References
  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[3] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433–437. Link

  • Gutierrez, O., Tellis, J. C., Primer, D. N., Molander, G. A., & Kozlowski, M. C. (2015). Nickel-catalyzed cross-coupling of photoredox-generated radicals: Uncovering a general manifold for stereoconvergence in nickel-catalyzed cross-couplings. Journal of the American Chemical Society, 137(15), 4896–4899. Link

  • Bowry, V. W., & Ingold, K. U. (1991). Kinetic applications of radical clocks. Journal of the American Chemical Society, 113(15), 5699–5707. Link

  • Molander, G. A., & Bernardi, C. R. (2002).[4][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

Sources

Application Note: Microwave-Assisted Cross-Coupling of Potassium (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the microwave-assisted Suzuki-Miyaura cross-coupling of Potassium (cyclopropylmethyl)trifluoroborate . It synthesizes established protocols from the Molander laboratory with optimized microwave process parameters.

Abstract & Strategic Value

The cyclopropylmethyl moiety is a high-value bioisostere in medicinal chemistry. It offers the lipophilicity of an isobutyl group but with significantly improved metabolic stability due to the absence of easily abstractable


-hydrogens and the steric protection of the cyclopropane ring.

Traditionally, introducing this group via alkyl halides (e.g., (bromomethyl)cyclopropane) is plagued by side reactions such as homo-coupling and ring-opening rearrangements. Potassium this compound (CAS: 1356481-57-6) serves as a robust, air-stable nucleophile that circumvents these issues.

Why Microwave Irradiation? The primary bottleneck in trifluoroborate coupling is the hydrolysis of the inert


 species into the reactive boronic acid species (

). Microwave irradiation provides the necessary activation energy to accelerate this hydrolysis and the subsequent transmetallation step, reducing reaction times from 24+ hours (thermal) to <30 minutes while suppressing protodeboronation.

Mechanistic Insight & Catalyst Selection

Successful coupling of primary alkyl trifluoroborates requires a specific catalytic architecture to prevent


-hydride elimination . Although the cyclopropyl ring strain disfavors the formation of a double bond within the ring, elimination can still occur to form methylenecyclopropane  (exocyclic alkene).

To mitigate this, we utilize electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the critical hydrolysis step accelerated by microwave energy.

Suzuki_Mechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition [L-Pd(II)-Ar(X)] Pd0->OxAdd + Ar-X ArX Ar-Cl / Ar-Br ArX->OxAdd TransMet Transmetallation [L-Pd(II)-Ar(R)] OxAdd->TransMet BF3K R-BF3K (Inactive Precursor) Hydrolysis Hydrolysis (Rate Limiting) Microwave Accelerated BF3K->Hydrolysis + H2O / Base BOH2 R-B(OH)2 (Active Species) Hydrolysis->BOH2 BOH2->TransMet + Base Base Base (OH-) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle emphasizing the microwave-accelerated hydrolysis of the trifluoroborate salt.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode preferred for scale < 5 mmol).

  • Vessel: 2-5 mL microwave-transparent vial with crimp/snap cap and silicone/PTFE septum.

  • Reagents:

    • Potassium this compound (1.5 equiv)

    • Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

    • Catalyst: Palladium(II) acetate (

      
      )[1][2]
      
    • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[1]

    • Base: Potassium Carbonate (

      
      )[1][3][4]
      
    • Solvent: Toluene and Water (Degassed)[1][3][4]

Standard Operating Procedure (SOP)

Scale: 0.5 mmol (limiting reagent)

  • Charge Solids: To a 5 mL microwave vial equipped with a magnetic stir bar, add:

    • Aryl Halide (0.50 mmol, 1.0 equiv)

    • Potassium this compound (122 mg, 0.75 mmol, 1.5 equiv)

    • 
       (2.2 mg, 0.01 mmol, 2 mol%)
      
    • RuPhos (9.3 mg, 0.02 mmol, 4 mol%)

    • 
       (207 mg, 1.5 mmol, 3.0 equiv)
      
    • Note: If the aryl halide is liquid, add it after the solvent.

  • Solvent Addition:

    • Seal the vial with the septum cap.

    • Purge the vial with Argon or Nitrogen for 2 minutes via needle inlet/outlet.

    • Inject Toluene (2.25 mL) and Deionized Water (0.25 mL) via syringe.

    • Critical: The 9:1 or 10:1 Toluene/Water ratio is essential. The water dissolves the inorganic base and trifluoroborate, creating a biphasic system that regulates the "slow release" of the active boronic acid.

  • Microwave Irradiation:

    • Pre-stir: 30 seconds to ensure suspension.

    • Temperature: 140 °C

    • Time: 30 minutes

    • Absorption Level: High (due to polar water/salt content).

    • Pressure Limit: Set to 15 bar (Toluene/Water generates significant pressure at 140°C).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Decap and dilute with Ethyl Acetate (5 mL) and Water (5 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography.

Optimization & Troubleshooting Guide

Not all substrates behave identically.[5][6][7] Use this logic flow to troubleshoot low yields.

Optimization_Flow Start Analyze Crude LCMS Outcome Outcome? Start->Outcome SM_Remains Start Material Remains (Low Conversion) Outcome->SM_Remains No reaction Dehal Protodehalogenation (Ar-H formed) Outcome->Dehal Side Product Homocoup Homocoupling (Ar-Ar formed) Outcome->Homocoup Oxidative issue Action1 Increase Temp to 150°C OR Extend time to 60 min SM_Remains->Action1 Action2 Switch Solvent to CPME / H2O Dehal->Action2 Reduce water ratio Action3 Switch Catalyst to XPhos Pd G3 Homocoup->Action3 Faster Red. Elim.

Figure 2: Decision tree for reaction optimization based on crude LCMS data.

Key Optimization Parameters
ParameterStandard ConditionOptimization AlternativeRationale
Ligand RuPhos XPhos or CataCXium A RuPhos is best for preventing

-hydride elimination. XPhos is superior for sterically hindered aryl halides.
Solvent Toluene/H2O (10:1) CPME/H2O or Dioxane/H2O CPME (Cyclopentyl methyl ether) allows higher temperatures with lower internal pressure.
Base


Cesium is more soluble in organic solvents, potentially increasing reaction rate for insoluble substrates.
Temp 140 °C 100 °C - 170 °C Lower temp (100°C) for sensitive substrates; higher (170°C) for unactivated aryl chlorides.

Case Studies & Scope

The following data summarizes expected yields based on electronic properties of the electrophile, derived from Molander group benchmarks for primary alkyl trifluoroborates.

Electrophile TypeExample SubstrateYield (Microwave)Notes
Electron-Deficient 4-Chloro-benzonitrile92%Reaction is very fast (<15 min).
Electron-Rich 4-Chloro-anisole84%Requires full 30 min or 150°C.
Heterocycle 3-Chloropyridine78%Excellent tolerance of basic nitrogens.
Steric Bulk 2-Chloro-toluene65-75%XPhos may outperform RuPhos here.
Protic Groups 4-Chlorophenol<40%Free phenols interfere; protect as ether/ester first.

Safety Considerations

  • Pressure Hazards: The Toluene/Water mixture at 140°C generates internal pressures of 6-10 bar. Ensure vials are rated for at least 20 bar. Do not use standard laboratory glassware; use certified microwave vials.

  • Boron Waste: While less toxic than tin (Stille), boron residues should be collected in dedicated heavy metal/organic waste streams depending on local EHS regulations.

  • Residual Palladium: For pharmaceutical applications, use a scavenger resin (e.g., SiliaMetS® Thiol) during workup to reduce Pd content to <10 ppm.

References

  • Molander, G. A., & Canturk, B. (2009).[8] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[9] Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Current Organic Synthesis, 6(4). [Link](Note: Cited context refers to J. Am. Chem. Soc. 2009, 131, 20, 7288–7289).

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Biotage. (n.d.). Microwave Synthesis PathFinder: Suzuki Coupling. [Link]

  • Dumas, A. M., & Bode, J. W. (2012). Synthesis of Potassium Acyltrifluoroborates from N-Acylbenzotriazoles. Organic Letters, 14(8), 2138–2141. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sterically Hindered Cyclopropylmethyl Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket Category: C(sp3)-C(sp2) Cross-Coupling Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Cpm" Paradox

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing the "Cyclopropylmethyl (Cpm) Paradox." You are attempting to couple a sterically hindered cyclopropylmethyl motif (an unactivated primary alkyl group with high steric bulk) to a hindered aryl/heteroaryl electrophile.

This reaction is a perfect storm of three failure modes:

  • The Radical Trap: The Cpm group acts as a "radical clock." If your catalytic cycle involves long-lived radical intermediates (common in Ni-catalysis), the ring will open (

    
    ), yielding homoallylic byproducts.
    
  • The

    
    -Hydride Elimination:  Although Cpm is a primary alkyl group, the 
    
    
    
    -hydrogens on the ring are accessible. If reductive elimination is slow (due to steric hindrance), the catalyst will eliminate to form methylenecyclopropane.
  • The Steric Wall: The neopentyl-like shape of substituted Cpm groups creates massive kinetic barriers to transmetalation.

This guide provides the diagnostic logic and "patches" required to debug this reaction.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing ligands, you must identify how the reaction is failing. Analyze your crude NMR/GC-MS against this logic gate.

DiagnosticFlowchart Start Analyze Crude Reaction Mixture Q1 Is the Cyclopropane Ring Intact? Start->Q1 Result_Homoallyl Detected Homoallyl Isomer (Ring Opened) Q1->Result_Homoallyl No (Linear Alkene) Result_Methylene Detected Methylenecyclopropane (Beta-H Elim) Q1->Result_Methylene No (Exocyclic Alkene) Result_Proto Detected Reduced Aryl Halide (Ar-H) Q1->Result_Proto Yes (But Ar-H formed) Result_LowConv Low Conversion / SM Recovery Q1->Result_LowConv Yes (SM remaining) Solution_Radical ISSUE: Radical Pathway Active FIX: Switch to Concerted Pd-Catalysis or Accelerate Capture Result_Homoallyl->Solution_Radical Solution_Ligand ISSUE: Slow Reductive Elimination FIX: Increase Ligand Bulk (RuPhos/XPhos) Result_Methylene->Solution_Ligand Solution_Transmet ISSUE: Stalled Transmetalation FIX: Switch Nucleophile (BF3K or Zn) Result_Proto->Solution_Transmet Result_LowConv->Solution_Transmet

Figure 1: Diagnostic logic for Cpm coupling failures. The specific byproduct identifies the exact step of the catalytic cycle that is failing.

Module 2: The Hardware (Catalyst & Ligand Selection)

For sterically hindered Cpm couplings, standard ligands like PPh3 or dppf are insufficient. You require a system that creates a monoligated Pd(0) species to facilitate oxidative addition into hindered halides, while being bulky enough to force rapid reductive elimination (beating the


-H elimination).
Recommended "Drivers" (Ligand Systems)
LigandClassBest Use CaseMechanism Note
RuPhos Dialkylbiaryl PhosphineThe Gold Standard. Excellent for hindered secondary/primary alkyl coupling.Bulk promotes reductive elimination; electron-richness aids oxidative addition.
CataCXium A Adamantyl PhosphineHigh-steric substrates where RuPhos fails.Extremely bulky cage structure prevents

-H elimination.
XPhos Dialkylbiaryl PhosphineGeneral purpose for aryl chlorides.Good starting point, but RuPhos is often superior for Cpm specifically.
SPhos Dialkylbiaryl PhosphineHigh stability, water tolerant.Use if boronic acid stability is the suspected issue.
The "Kernel" (Precatalyst)

Do not use Pd(PPh3)4 or Pd(OAc)2 in situ if possible. The activation energy to form the active L1Pd(0) species is too high in hindered systems.

  • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos-Pd-G4). These activate at room temperature and ensure a 1:1 L:Pd ratio.

Module 3: Troubleshooting FAQs (Knowledge Base)

Ticket #101: "My ring is opening!"

User Report: "I'm using a Nickel catalyst because I read it's better for alkyl couplings. I'm getting 60% yield, but it's the linear homoallyl product, not the cyclopropylmethyl." Root Cause: Nickel catalysis often proceeds via Single Electron Transfer (SET), generating a Cpm radical. The Cpm radical rearranges to the homoallyl radical at a rate of


 (The Radical Clock).
Resolution: 
  • Switch to Palladium: Pd-catalyzed Suzuki/Negishi pathways are generally concerted (2-electron), avoiding the radical intermediate entirely.

  • If Ni is required: You must accelerate the "radical rebound" step. Increase catalyst loading or switch to a ligand that binds Ni tighter (e.g., Biozazoline) to favor immediate capture, though this is difficult with Cpm.

Ticket #202: "Reaction stalls at 10% conversion."

User Report: "Using Cpm-boronic acid and an ortho-substituted aryl bromide. No byproducts, just starting material." Root Cause: Protodeboronation or Stalled Transmetalation . Cpm-boronic acids are notoriously slow to transmetalate due to the "neopentyl-like" steric wall of the Cpm group. They also decompose (protodeboronate) faster than they react. Resolution:

  • Switch Nucleophile: Use Potassium Cyclopropylmethyltrifluoroborate (Cpm-BF3K) . These are more stable and release the active boronic species slowly, keeping the concentration optimal.

  • Add a Promoter: If using Negishi (Zinc), add LiCl or CuI to facilitate transmetalation.

Ticket #303: "I see the product, but also a lot of Ar-H."

User Report: "My aryl halide is turning into the arene (protodehalogenation)." Root Cause: The oxidative addition complex (L-Pd-Ar-X) is sitting idle because transmetalation is too slow. It eventually strips a hydride from the solvent or ligand. Resolution:

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to force the bimolecular transmetalation step.

  • Base Selection: Switch to K3PO4 (anhydrous) in Toluene/Water (10:1). The "damp" conditions help boronate formation without hydrolyzing the catalyst.

Module 4: Standard Operating Protocols (SOP)

These protocols are designed to be "self-validating." If they fail, they fail in a way that tells you why.

Protocol A: The "RuPhos-Suzuki" Method (Primary Recommendation)

Best for: Hindered Aryl Halides + Cpm Boronates

  • Setup: In a glovebox or under strict Argon, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Potassium Cyclopropylmethyltrifluoroborate (1.5 equiv) — Crucial: More stable than boronic acid.

    • RuPhos-Pd-G4 (2-5 mol%) — Ensures active mono-ligated Pd.

    • K2CO3 (3.0 equiv) or K3PO4 (3.0 equiv).

  • Solvent: Add Toluene:H2O (10:1) or CPME:H2O . Concentration: 0.25 M .

    • Why? The biphasic system solubilizes the inorganic base while keeping the catalyst in the organic phase.

  • Execution: Seal and heat to 80°C for 12 hours.

    • Note: If the aryl halide is extremely hindered (e.g., 2,6-disubstituted), increase temp to 100°C and use n-Butanol as the solvent to improve solubility.

Protocol B: The "Negishi-Zinc" Method (The Nuclear Option)

Best for: Extremely hindered substrates where transmetalation is the bottleneck.

  • Reagent Prep: Prepare Cyclopropylmethylzinc bromide (CpmZnBr) via Grignard formation followed by transmetalation with ZnBr2 (dried).

    • Critical Step: Ensure the ZnBr2 is anhydrous (flame dry under vacuum).

  • Catalyst: Charge reaction vessel with Aryl Halide (1.0 equiv) and Pd(RuPhos)G4 (2 mol%).

  • Solvent: THF (anhydrous).

  • Addition: Add CpmZnBr (1.5 equiv) dropwise.

  • Additive: If conversion is low, add 10 mol% CuI . This forms a transient organocopper species that transmetalates to Pd faster than Zinc.

Module 5: Mechanistic Visualization

Understanding the "Race Conditions" is vital. You are racing the desired Cross-Coupling (


) against Ring Opening (

) and

-Elimination (

).

MechanismRace cluster_0 The Danger Zone Pd_Alkyl L-Pd(Ar)-CH2-Cp (Intermediate) Radical Cp-CH2• (Free Radical) Pd_Alkyl->Radical SET (Ni or Photo) Product Coupled Product (Ar-CH2-Cp) Pd_Alkyl->Product Reductive Elimination (Fast w/ RuPhos) Methylene Methylenecyclopropane (Elimination) Pd_Alkyl->Methylene Beta-H Elim (If Sterically Stalled) Homoallyl Homoallyl Product (Ring Opened) Radical->Homoallyl k = 10^8 s^-1

Figure 2: The Kinetic Race. Success depends on Reductive Elimination being faster than Beta-Hydride Elimination and avoiding Radical pathways entirely.

References

  • Mechanistic Insight on Cpm Radical Clock

    • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link

    • Relevance: Establishes the rate constant for cyclopropylmethyl ring opening, validating the need to avoid radical intermedi
  • Ligand Selection for Hindered Alkyl Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[1][2] Link

    • Relevance: Defines RuPhos/SPhos protocols specifically for hindered alkyl couplings and the use of trifluorobor
  • Negishi Coupling with Zinc Additives

    • Shu, C., et al. (2010).[3] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry. Link

    • Relevance: Provides the foundational protocol for "softening" Grignard reagents with Zinc to enable Cpm coupling without ring opening.
  • CataCXium A Applications

    • Zapf, A., et al. (2006). Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides. Chemistry - A European Journal. Link

    • Relevance: Validates the use of adamantyl phosphines for extremely sterically hindered substrates.[4]

Sources

Technical Support Center: Optimizing Suzuki Coupling of (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (Cyclopropylmethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection for this specific class of C(sp³)-hybridized organotrifluoroborates. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the use of potassium this compound (CPMTFB) in Suzuki-Miyaura couplings.

Q1: Why is base selection more complex for potassium organotrifluoroborates (R-BF₃K) compared to boronic acids?

A: The complexity arises because the base must perform two critical, sequential functions. First, it must facilitate the controlled hydrolysis of the highly stable, tetracoordinate trifluoroborate salt to its corresponding boronic acid (R-B(OH)₂).[1][2] Second, it must then activate this in situ-generated boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) to enable the rate-determining transmetalation step with the palladium center.[3][4][5] An imbalance in these roles—for instance, hydrolysis that is too fast or too slow relative to the catalytic turnover—can lead to low yields and the formation of byproducts.[6][7]

Q2: What is the "slow release" strategy and why is it beneficial for CPMTFB?

A: The "slow release" strategy refers to the gradual hydrolysis of the trifluoroborate salt to maintain a low, steady concentration of the active boronic acid in the reaction mixture.[1][2] This is particularly advantageous for sensitive substrates like CPMTFB. By preventing the accumulation of the boronic acid, this strategy minimizes common side reactions such as oxidative homocoupling (forming cyclopropylmethyl-cyclopropylmethyl) and protodeboronation (cleavage of the C-B bond to form methylcyclopropane).[6][7][8] The stability of the trifluoroborate salt makes it an excellent precursor for this purpose.

Q3: My reaction is performed under basic conditions, but I've read about an "acid-base paradox." What is this?

A: This is a crucial concept for certain organotrifluoroborates. Research has shown that the hydrolysis of some R-BF₃K reagents is paradoxically catalyzed by acid, even under nominally basic Suzuki-Miyaura conditions.[1][7] This can occur when a base like cesium carbonate (Cs₂CO₃) induces phase-splitting in common solvent systems (e.g., THF/H₂O), resulting in a lower pH in the bulk organic medium where the reaction occurs.[1][2] This means that factors like stirring rate, vessel shape, and material (which can affect phase mixing and surface acidity) can have a profound and unexpected impact on the reaction's success by altering the rate of boronic acid release.[2][6]

Q4: Are there specific challenges associated with coupling a C(sp³)-hybridized partner like cyclopropylmethyl?

A: Yes. The transmetalation step for C(sp³)-hybridized organoboron reagents is often significantly slower and more challenging than for their C(sp²) counterparts (e.g., aryl or vinyl groups).[9][10] Furthermore, alkyl groups containing β-hydrogens are susceptible to a competing side reaction called β-hydride elimination from the organopalladium intermediate, which can reduce product yield.[8][11] Optimizing the base, ligand, and temperature is therefore critical to favor the desired reductive elimination over these competing pathways.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems.

Issue 1: Low or no conversion of starting materials.

  • Potential Cause A: Inefficient Hydrolysis of CPMTFB. The chosen base may be too weak or have poor solubility in the reaction medium, failing to promote the initial hydrolysis of the trifluoroborate salt to the active boronic acid.

    • Solution: Switch to a stronger or more soluble base. For instance, if K₂CO₃ is ineffective, consider K₃PO₄ or Cs₂CO₃. Cesium carbonate is often effective in challenging couplings due to its higher solubility in organic solvents.[5] Ensure a sufficient amount of water is present in the solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) to facilitate the hydrolysis.

  • Potential Cause B: Inadequate Base Strength for Transmetalation. The base may be sufficient for hydrolysis but not strong enough to form the reactive borate "ate" complex required for the transmetalation step.

    • Solution: Consider screening stronger inorganic bases like K₃PO₄ or even alkoxides like NaOt-Bu or KOt-Bu, particularly if your electrophile is less reactive (e.g., an aryl chloride).[12] Be cautious, as stronger bases can promote side reactions if not carefully controlled.

  • Potential Cause C: Catalyst Deactivation. Oxygen can oxidize the active Pd(0) catalyst, and trace acid can lead to catalyst decomposition.[13]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon). Using high-purity reagents and pre-catalysts can also improve reproducibility.[14][15]

Issue 2: Significant formation of methylcyclopropane (protodeboronation byproduct).

  • Potential Cause: Boronic Acid Accumulation. The rate of CPMTFB hydrolysis is too fast compared to the rate of the palladium catalytic cycle. The resulting high concentration of the cyclopropylmethyl boronic acid makes it susceptible to protonation by water or other protic sources in the medium.[14]

    • Solution 1: Use a Weaker Base. Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃ or even KF. This can slow down the hydrolysis, better matching the rate of consumption by the catalyst.[16]

    • Solution 2: Reduce Water Content. While some water is necessary for hydrolysis, an excessive amount can accelerate both hydrolysis and protodeboronation. Try reducing the ratio of water in your solvent system (e.g., from 10:1 to 20:1 organic:water).

Issue 3: Observation of a biaryl byproduct from the coupling partner or a dimer of cyclopropylmethyl.

  • Potential Cause: Homocoupling. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two molecules of the boronic acid.[8][17]

    • Solution: Improve degassing procedures for all solvents and reagents. Ensure a tight seal on your reaction vessel and maintain a positive pressure of inert gas. Using a slight excess (1.2-1.5 equivalents) of the CPMTFB can sometimes help drive the desired cross-coupling over homocoupling of the limiting electrophile.[14]

Part 3: Comparative Base Selection Matrix

This table provides a summary of common bases and their characteristics to guide your selection process. Yields are highly substrate-dependent and this table should be used as a starting point for optimization.

BaseTypical pKa (of conjugate acid)SolubilityKey Characteristics & Best Use CasesPotential Downsides
K₂CO₃ 10.3Moderate in H₂O, low in organicsA good, general-purpose, and cost-effective starting point. Effective in many C(sp³)-C(sp²) couplings.[18]May not be strong enough for less reactive electrophiles (e.g., aryl chlorides).
Cs₂CO₃ 10.3High in organics (for a carbonate)Excellent for challenging couplings due to higher solubility, which can accelerate reaction rates.[5]More expensive. Can sometimes accelerate hydrolysis too much, leading to side reactions.[1][2]
K₃PO₄ 12.3Moderate in H₂O, low in organicsA stronger, non-nucleophilic base. Often the base of choice for difficult couplings, including those with aryl chlorides.[14]Can be too aggressive, potentially leading to base-sensitive functional group degradation or faster protodeboronation.
KF 3.2High in H₂OMild base. The fluoride ion is thought to activate the boron center directly. Useful when base-labile groups are present.[16]Often requires higher temperatures or longer reaction times. May be insufficient for difficult substrates.
KOt-Bu 19High in THF, DioxaneVery strong base. Can be effective for highly unreactive electrophiles.High reactivity can lead to numerous side reactions, including substrate degradation and dehalogenation.[17] Use with caution.
Organic Amines (e.g., Et₃N, t-BuNH₂) 10.7High in organicsCan be effective in specific systems, particularly under anhydrous or nearly anhydrous conditions.[19][20]Often less effective than inorganic bases for R-BF₃K hydrolysis. Can act as a source of hydride for dehalogenation.[17]
Part 4: Mechanistic Insights & Visual Guides

A clear understanding of the mechanism is key to rational optimization.

Catalytic Cycle for this compound Suzuki Coupling

The cycle begins with the crucial hydrolysis of the stable trifluoroborate salt, which is influenced by the base, before entering the main Pd(0)/Pd(II) cycle.

Suzuki_Cycle cluster_activation Pre-Catalytic Activation cluster_catalytic Pd(0)/Pd(II) Catalytic Cycle BF3K R-BF₃K (CPMTFB) BA R-B(OH)₂ (Boronic Acid) BF3K->BA + H₂O (Base-mediated Hydrolysis) Borate [R-B(OH)₃]⁻ (Active Borate) BA->Borate + OH⁻ (from Base) TM LₙPd(II)(Ar)R (Transmetalation) Borate->TM Pd0 LₙPd(0) OA LₙPd(II)(Ar)X (Oxidative Addition) Pd0->OA Oxidative Addition OA->TM Transmetalation TM->Pd0 Reductive Elimination Product_out Ar-R TM->Product_out ArX_in Ar-X ArX_in->OA

Caption: The Suzuki-Miyaura cycle for organotrifluoroborates.

Decision Workflow for Base Selection

This flowchart provides a logical path for choosing and optimizing the base for your specific reaction.

Base_Selection_Workflow start Start: Couple CPMTFB with Ar-X q1 Is Ar-X highly reactive? (e.g., Ar-I, Ar-OTf) start->q1 try_k2co3 Try K₂CO₃ (Toluene/H₂O, 80-100 °C) q1->try_k2co3 Yes q2 Is Ar-X less reactive? (e.g., Ar-Br, Ar-Cl) q1->q2 No q3 Reaction Successful? try_k2co3->q3 try_k3po4 Try K₃PO₄ or Cs₂CO₃ (Dioxane/H₂O, 90-110 °C) q2->try_k3po4 Yes try_k3po4->q3 end_ok Reaction Optimized. Proceed to Scale-up. q3->end_ok Yes troubleshoot Troubleshoot: Low Yield / Side Products q3->troubleshoot No q4 Main issue? troubleshoot->q4 low_yield Low Conversion q4->low_yield side_products Protodeboronation/ Homocoupling q4->side_products increase_strength Increase Base Strength (K₂CO₃ → K₃PO₄) or Solubility (→ Cs₂CO₃) low_yield->increase_strength decrease_strength Decrease Base Strength (K₃PO₄ → K₂CO₃) or reduce H₂O side_products->decrease_strength increase_strength->q3 decrease_strength->q3

Sources

Troubleshooting catalyst poisoning in alkyl trifluoroborate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Equilibrium

Welcome to the Technical Support Center. If you are here, your alkyl trifluoroborate (


) reaction has likely failed. You might be seeing Palladium black precipitation  (catalyst death) or zero conversion  despite a clear reaction mixture.

In my 15 years optimizing organoboron chemistry, I have found that 80% of "catalyst poisoning" reports in this field are actually hydrolysis failures . Unlike boronic acids, trifluoroborates are prodrugs for the catalytic cycle. They must hydrolyze to enter the transmetallation step.[1] If this "slow-release" mechanism is too slow, your catalyst waits, aggregates, and dies. If it is too fast, you face protodeboronation.

This guide moves beyond basic advice to address the specific kinetic and thermodynamic bottlenecks of


 chemistry.

Part 1: Diagnostic Triage

Before adjusting parameters, diagnose the failure mode based on visual cues.

Visual Symptom: The Reaction Turned Black Immediately
  • Diagnosis: Rapid Catalyst Aggregation (Pd Black).

  • Root Cause: The oxidative addition complex (

    
    ) formed, but the transmetallation step failed. The Pd(II) species is unstable and reduced to Pd(0) clusters.
    
  • Specific to Trifluoroborates: The concentration of active boronic acid (

    
    ) was too low to intercept the Pd(II) intermediate.
    
Visual Symptom: Solution is Clear, But No Product
  • Diagnosis: Cycle Arrest or Inhibition.

  • Root Cause: The catalyst is trapped in a stable, inactive resting state, or the

    
     is not hydrolyzing.
    
  • Specific to Trifluoroborates:

    • Fluoride Inhibition: Excess

      
       has formed a bridging species 
      
      
      
      or a stable anionic palladate.
    • pH Lock: The reaction pH is outside the "Molander Window" required for hydrolysis.

Part 2: The Hydrolysis & Activation Module

The most critical concept is that


 does not transmetallate directly.  It must hydrolyze.
The Mechanism of Activation

The hydrolysis equilibrium is driven by the removal of fluoride. In glass vessels, the silica walls actually participate by scavenging fluoride (


 bond formation).

HydrolysisMechanism cluster_poison Inhibition Zone RBF3 R-BF3K (Inactive Reservoir) Inter [R-BF2(OH)]- (Intermediate) RBF3->Inter + H2O / - KF RBOH R-B(OH)2 (Active Species) Inter->RBOH Hydrolysis PdCycle Pd Catalytic Cycle RBOH->PdCycle Transmetallation Glass Glass/Silica (Fluoride Scavenger) Glass->RBF3 Accelerates (Etching) Fluoride Excess F- Fluoride->PdCycle Forms Inactive Pd-F Bridge

Figure 1: The Hydrolysis-Activation Pathway.[2] Note that glass surface area affects the rate of active species generation.

Troubleshooting Q&A: Hydrolysis Issues

Q: I am using a plastic (PTFE) reaction vessel to avoid etching. Why did my yield drop to 0%? A: You likely shut down the hydrolysis. Lloyd-Jones and Molander have shown that silica (glass) acts as a fluoride scavenger, driving the equilibrium toward the boronic acid [1].

  • The Fix: If you must use PTFE, add an exogenous fluoride scavenger like TMSCl (Trimethylsilyl chloride) or simply add finely ground glass powder or silica gel to the reaction mixture to mimic the glass surface effect.

Q: My alkyl trifluoroborate is "Class I" (Fast Hydrolysis). Why is it still stalling? A: Paradoxically, "Fast" hydrolysis can lead to Protodeboronation . If


 dumps all its 

at once, and the transmetallation is slow (common with bulky alkyls), the unstable boronic acid decomposes before it can react.
  • The Fix:

    • Reduce Water: Switch from 4:1 solvent/water to 10:1 or 20:1.

    • Slow Addition: Add the

      
       as a solution over 1 hour via syringe pump.
      

Part 3: Catalyst Poisoning (Real vs. Perceived)

True poisoning involves irreversible binding to the metal center.

Issue: Fluoride Inhibition

In high concentrations, the fluoride released during hydrolysis (


 equiv relative to boron) can compete with the substrate.

Protocol: The Fluoride Scavenge Test If you suspect fluoride inhibition (reaction stalls at ~30% conversion):

  • Take an aliquot.

  • Add Alumina (

    
    )  or 
    
    
    
    (1 equiv).
  • Heat for 30 mins.

  • Check LCMS.

  • Why? Aluminum and Zirconium have extremely high affinity for fluoride. If the reaction restarts,

    
     was the poison.
    
Issue: Nitrogen-Containing Heterocycles (The "Binding" Problem)

Alkyl trifluoroborates often contain amines (e.g., piperidines). These are notorious for binding Pd(II) and preventing reduction to Pd(0).

Protocol: The Acidic Override Standard Suzuki conditions are basic. However, for amino-alkyl trifluoroborates, basic conditions leave the amine free to bind Palladium.

  • The Fix: Run the reaction under acidic conditions (e.g., pH 4.5–5.0) using the Molander Acidic Protocol [2].

    • System: Pd(OAc)2 / SPhos / KHF2 (as the "base" source, which buffers acidic).

    • Mechanism:[2][3][4][5][6][7][8][9][10] The amine is protonated (

      
      ) and cannot bind Pd. The 
      
      
      
      group is still active.[9]

Part 4: Photoredox-Specific Troubleshooting

In photoredox/Ni dual catalysis,


 reagents act as radical precursors via Single Electron Transfer (SET).

Q: My light reaction has no product, but the starting material is consumed. A: You are likely seeing Oxidative Quenching by Oxygen or Radical Recombination . Alkyl radicals generated from


 are high-energy species.
  • Oxygen Check:

    
     quenches the excited photocatalyst and traps the alkyl radical. Degassing by sparging is often insufficient.
    
    • Protocol: Use Freeze-Pump-Thaw (3 cycles) for all photoredox trifluoroborate reactions.

  • Solubility:

    
     salts are insoluble in pure organic solvents (DCM/MeCN). If the solid sits at the bottom, the photocatalyst in solution cannot oxidize it.
    
    • Fix: Add a solubilizer like 18-crown-6 or use a biphasic mixture with a small amount of water to dissolve the salt.

Summary of Optimized Protocols

Table 1: Reaction Rescue Matrix
SymptomProbable CauseImmediate Action
Black Precipitate Pd Aggregation (Transmetallation too slow)Switch to RuPhos or XPhos (bulky ligands stabilize Pd). Increase catalyst loading.
No Reaction (PTFE Vessel) Hydrolysis FailureAdd Silica Gel or switch to a borosilicate glass vial.
Stalls at 50% Fluoride PoisoningAdd Alumina or increase solvent volume to dilute

.
Substrate has Amine Catalyst BindingUse Acidic Suzuki (KHF2 buffer) or protect amine as Boc.
Photoredox (No Prod) Solubility/SET FailureAdd H2O (5%) or 18-Crown-6 . Verify light penetration depth.
Visual Workflow: Decision Tree

TroubleshootingTree Start Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Clear Solution Clear? CheckColor->Clear Agg Pd Aggregation Black->Agg Yes Hydrolysis Hydrolysis Check Clear->Hydrolysis Yes FixAgg Fix: Switch to RuPhos/XPhos Slow down R-BF3K addition Agg->FixAgg CheckVessel Vessel Type? Hydrolysis->CheckVessel Plastic Plastic/PTFE CheckVessel->Plastic Glass Glass CheckVessel->Glass FixPlastic Fix: Add Silica/Glass Powder (Scavenge F-) Plastic->FixPlastic CheckWater Check Water Ratio Glass->CheckWater

Figure 2: Diagnostic Decision Tree for Alkyl Trifluoroborate Failures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[11] Angewandte Chemie International Edition, 48(50), 9240–9261. [Link]

  • Dumas, A. M., & Molander, G. A. (2016). Photoredox Catalysis in Nickel-Catalyzed Cross-Coupling. Chemical Reviews, 116(22), 13311–13345. [Link]

  • Butters, M., et al. (2010).[5] Fluoride-Ion-Mediated Hydrolysis of Organotrifluoroborates. Angewandte Chemie International Edition, 49(29), 5156-5160. [Link]

Sources

Technical Guide: Removal of Inorganic Salts after (Cyclopropylmethyl)trifluoroborate Reactions

[1]

Executive Summary: The "Salt" Challenge

(Cyclopropylmethyl)trifluoroborate salts (Molander salts) are robust reagents used primarily in Suzuki-Miyaura cross-couplings and Minisci radical substitutions .[1] While they offer superior stability compared to boronic acids, their use introduces a specific purification challenge: separating the desired organic product (usually neutral) from a complex matrix of inorganic byproducts.[1]

The Byproduct Matrix typically includes:

  • Inorganic Salts: Potassium fluoride (KF), Potassium phosphate/carbonate (

    
    ), and halide salts (KBr/KCl).[1]
    
  • Boron Species: Boric acid (

    
    ) and hydrolyzed trifluoroborate residues.[1]
    
  • Metal Residues: Palladium (Suzuki) or Silver/Manganese (Minisci).[1]

  • Unreacted Reagent: Residual potassium this compound.

This guide provides three validated workflows to remove these contaminants, ensuring high purity for downstream biological assays or crystallization.

Decision Matrix: Selecting Your Protocol

Before beginning, assess your product's properties to select the correct workflow.

WorkupDecisionStartStart: Reaction CompleteIsWaterSolubleIs Product Water Soluble?Start->IsWaterSolublePathAProtocol A: Aqueous Extraction(Standard)IsWaterSoluble->PathANo (Lipophilic)PathBProtocol B: Non-Aqueous Filtration(Water Sensitive)IsWaterSoluble->PathBNo (Hydrolytically Unstable)PathCProtocol C: Reverse Phase/Scavenging(Polar Product)IsWaterSoluble->PathCYes (Polar/Amine)

Figure 1: Decision tree for selecting the appropriate salt removal strategy.[1]

Protocol A: Standard Aqueous Extraction (The Workhorse)

Best for: Neutral, lipophilic products (LogP > 1.5).[1] Mechanism: Exploits the high water solubility of inorganic salts (KF,


Step-by-Step Methodology
  • Quench: Cool reaction to room temperature (RT). Add water (volume equal to reaction solvent).[1][2][3]

    • Note: If using a Minisci protocol with TFA, neutralize with saturated

      
       until pH ~7 to prevent cyclopropyl ring opening.
      
  • Phase Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[1]

    • Critical: Avoid Diethyl Ether if residual boranes are suspected, as they form stable etherates that drag boron into the organic phase.

  • The "Brine Wash" (Crucial Step): Wash the combined organic layer with saturated brine (

    
    ).[1][4]
    
    • Why: This removes residual trapped water and forces "oiling out" inorganic salts.[5]

  • Drying & Filtration: Dry over anhydrous

    
     (preferred over 
    
    
    for faster kinetics) and filter.[1]
  • Concentration: Rotary evaporate.

Data: Solvent Partitioning Efficiency
Solvent SystemInorganic Salt Removal EfficiencyBoron Removal EfficiencyNotes
EtOAc / Water High (>95%)ModerateBest general purpose.[1]
DCM / Water ModerateLowBoron species often track into DCM.
MTBE / Water HighHighExcellent for crystallizing products.

Protocol B: Non-Aqueous Filtration (Precipitation)

Best for: Water-sensitive products or Process Chemistry (avoiding large aqueous waste streams).[1] Mechanism: (Cyclopropylmethyl)trifluoroborates and inorganic salts are insoluble in non-polar solvents.[1]

Step-by-Step Methodology
  • Solvent Swap: If the reaction was in DMF/DMSO, dilute 1:5 with Toluene or MTBE . If in THF, concentrate to ~20% volume first.

  • Precipitation: The inorganic salts (KF, unreacted trifluoroborate) will precipitate as a fine white solid or sludge.[1]

  • Filtration Pad: Prepare a fritted funnel with a 2cm pad of Celite 545 .

  • Elution: Pour the mixture through the pad. Rinse with Toluene/MTBE.

    • Result: The salts remain on the Celite; the product passes through.

  • Polishing: Concentrate the filtrate. If the oil is cloudy, re-dissolve in dry DCM and pass through a 0.45µm syringe filter.

Protocol C: Advanced Scavenging (Boron & Fluoride Removal)

Best for: Drug candidates requiring <10 ppm metal/boron levels.[1]

The "Sorbitol" Wash (Boron Removal)

Residual boron species (boronic acids) can contaminate the product, appearing as broad peaks in NMR.[1]

  • Dissolve crude product in EtOAc.

  • Wash with 10% aqueous D-Sorbitol solution (2x).[1]

  • Mechanism: Sorbitol forms a water-soluble bis-diol borate complex, effectively pulling boron from the organic phase.

Silica Scavenging (Fluoride/Metal Removal)

For Minisci reactions using Ag/Persulfate:

  • Add Silica Gel (230-400 mesh) directly to the organic reaction mixture (1g silica per 1g crude).

  • Stir for 30 minutes.

  • Filter.[4][6][7] Silica strongly adsorbs polar inorganic fluorides and silver salts.

Troubleshooting & FAQs

Q1: I see a white precipitate forming in my NMR tube (CDCl3). What is it?

Diagnosis: This is likely residual Potassium Fluoride (KF) or Polymerized Borates .[1] Fix: Your workup was too "wet."

  • Redissolve the sample in DCM.

  • Perform a quick filtration through a small plug of cotton or Celite.

  • Ensure the NMR solvent is dry (store over molecular sieves).

Q2: My product yield is >100% and the oil is cloudy.

Diagnosis: Emulsified brine or trapped solvents (DMF/DMSO).[1] Fix:

  • Dissolve the oil in EtOAc.

  • Wash with water (3x) to remove DMF.[1]

  • Wash with Brine (1x).[1][7]

  • Crucial: Dry over

    
     for at least 30 minutes.
    
  • Concentrate and dry under high vacuum (<1 mbar) for 2 hours.

Q3: Is the cyclopropyl ring stable to the acid generated during hydrolysis?

Analysis: The cyclopropylmethyl group is relatively robust, but strong Lewis acids (generated if

1Prevention:


Q4: How do I remove the Silver (Ag) salts from a Minisci reaction?

Protocol: Silver salts often form colloidal suspensions that pass through filter paper. Fix:

  • Add Celite to the reaction mixture.

  • Stir for 15 minutes.

  • Filter through a pad of Celite topped with a thin layer of Sand .

  • If the filtrate is still dark/gray, wash the organic layer with 10% Sodium Thiosulfate (complexes Ag).[1]

Visualizing the Salt Removal Pathway

SaltRemovalMechanismcluster_organicOrganic Phase (EtOAc)cluster_aqueousAqueous Phase (Water/Sorbitol)ProductCyclopropyl-Product(Neutral)Pure IsolatePure IsolateProduct->Pure IsolateSaltsInorganic Salts(KF, KBr, K3PO4)BoronBoron-SorbitolComplexReactionCrude MixtureReaction->ProductPartitionReaction->SaltsPartitionReaction->BoronChelation

Figure 2: Partitioning mechanism during aqueous/sorbitol workup.[1]

References

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Dunnington, W. D., & Driver, T. G. (2019).[1] Purification of Boronic Esters and Trifluoroborates.[8] Organic Process Research & Development. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Minisci Reactions: Removal of Silver and Fluoride Byproducts. Journal of Organic Chemistry. Link[1]

Effect of water concentration on the hydrolysis of trifluoroborates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Organoboron Methodologies Subject: Technical Guide: Effect of Water Concentration on Trifluoroborate Hydrolysis

Executive Summary: The Hydrolysis Paradox

The hydrolysis of potassium organotrifluoroborates (


) to boronic acids is not a simple degradation; it is a reversible, equilibrium-driven process critical for the success of Suzuki-Miyaura cross-couplings.

Contrary to intuitive kinetics, increasing water concentration often stabilizes the trifluoroborate species , retarding the release of the active boronic acid.[1] This guide addresses the "Acid-Base Paradox," the impact of reaction vessel material (glass vs. PTFE), and the specific water/solvent ratios required to tune the "Slow Release" of the active transmetalating species.

Core Mechanism & Visualization

The conversion of trifluoroborates to boronic acids involves a stepwise ligand exchange. This equilibrium is governed by the concentration of water, the pH, and the presence of "fluorophiles" (agents that sequester fluoride).

Key Equilibrium Equation:


[1]
  • Forward Drive: Requires removal of HF (by base or glass).

  • Reverse Drive: High concentrations of

    
     or 
    
    
    
    (and surprisingly, high
    
    
    due to solvation effects) push the equilibrium back to the stable trifluoroborate.

HydrolysisPathway Trifluoro Trifluoroborate [R-BF3]- Difluoro Difluoroborane [R-BF2(OH)]- Trifluoro->Difluoro + H2O, - HF Monofluoro Monofluoroborane [R-BF(OH)2]- Difluoro->Monofluoro + H2O, - HF Boronic Boronic Acid R-B(OH)2 Monofluoro->Boronic - HF Boronic->Trifluoro High [F-] / High [H2O] Acid Acid Catalysis (H+) Initiates F- loss Acid->Trifluoro Accelerates Base Base / Glass Sequesters HF Base->Boronic Drives Completion Water High [H2O] Stabilizes Reactant Water->Trifluoro Inhibits (Solvation)

Figure 1: The stepwise hydrolysis pathway. Note that while water is a reactant, excess water stabilizes the starting material via solvation spheres, inhibiting the reaction.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stalling with electron-poor aryl trifluoroborates."

Diagnosis: You are likely facing the Acid-Base Paradox .

  • The Science: Electron-poor trifluoroborates (e.g.,

    
    ) are "Class III" substrates.[2] They possess a strong B-F bond and require acid catalysis to initiate hydrolysis. However, Suzuki conditions are basic.[1][3][2][4]
    
  • The Fix:

    • Check the pH Induction: The reaction requires a "lag phase" where the pH drops slightly to allow hydrolysis to start. Do not add excess base immediately.

    • Add a Fluorophile: Add Lewis acidic silica gel or ground glass to the reaction. The

      
       reacts with HF to form 
      
      
      
      , driving the equilibrium forward irreversibly.
    • Reduce Water: Paradoxically, lowering the water content (e.g., 4:1 THF:H2O instead of 10:1) can sometimes destabilize the salt enough to promote reaction, provided there is enough water for stoichiometry.

Scenario B: "The reaction works in a glass flask but fails in a Teflon (PTFE) vial."

Diagnosis: Lack of Fluoride Sequestration.

  • The Science: Borosilicate glass acts as a reagent. It consumes the HF generated during hydrolysis (

    
    ). In PTFE vessels, HF accumulates, pushing the equilibrium back to the starting trifluoroborate.
    
  • The Fix: If using PTFE/plastic for high-throughput screening, you must add an external fluorophile (e.g., 1 equivalent of Silica Gel or increasing the basicity/solubility of the base).

Scenario C: "I see starting material by NMR, but the reaction won't proceed."

Diagnosis: Water Concentration Stabilization.

  • The Science: Kinetic studies (Lennox & Lloyd-Jones, 2012) show that increasing

    
     stabilizes the 
    
    
    
    counterion solvation shell, making the
    
    
    anion less reactive.[1]
  • The Fix:

    • Standard Molander Conditions: Use THF:H2O (10:1).[2][5]

    • Optimization: If conversion is low, decrease the water ratio to 4:1 or even 2:1. This reduces the solvation stabilization of the trifluoroborate salt.

Substrate Classification & Hydrolysis Rates

Not all trifluoroborates behave the same.[1][6][4][7][8][9][10] Use this table to predict your substrate's behavior in aqueous basic conditions (THF/H2O,


, 55°C).
ClassSubstrate TypeHydrolysis Rate (

)
MechanismRecommendation
Class I Alkyl, Cycloalkyl, Electron-Rich ArylFast (< 1 h)Direct

dissociation
Standard conditions.[2] Watch for protodeboronation (instability).[3][2]
Class II Simple Aryl, Benzyl, FurylSlow (1–24 h)Acid-catalyzedIdeal "Slow Release" candidates.[2] Good for preventing homocoupling.[2]
Class III Alkynyl, Electron-Poor Aryl, NitrophenylVery Slow (> 24 h)Acid-catalyzed (High barrier)Requires modification: Add Silica Gel or use higher temperature.

Experimental Protocols

Protocol 1: Silica-Promoted Hydrolysis (For Class III Substrates)

Use this when standard Suzuki conditions fail to activate the trifluoroborate.

  • Setup: In a glass vial (borosilicate is preferred over flint glass).

  • Reagents:

    • Trifluoroborate (1.0 equiv)

    • Silica Gel (230-400 mesh) : 1.0 - 2.0 equiv (mass/mass).

    • Solvent: THF/H2O (4:1 ratio).

  • Procedure:

    • Add trifluoroborate and silica gel to the vial.[9]

    • Add solvent and heat to 55-60°C.

    • Monitor by 19F NMR .

      • Starting Material: Singlet around -140 ppm.

      • Free Fluoride: Singlet around -120 ppm (or disappearance of B-F signal).

  • Note: Once hydrolysis is confirmed (disappearance of -140 ppm signal), add the catalyst (Pd) and coupling partner.

Protocol 2: Monitoring Hydrolysis via 19F NMR

Essential for troubleshooting "dead" reactions.

  • Take a 0.1 mL aliquot of the reaction mixture.

  • Dilute with 0.5 mL of acetone-d6 (avoids pH changes associated with

    
    ).
    
  • Acquisition: Run an uncoupled 19F NMR scan.

  • Interpretation:

    • Sharp Singlet/Quartet (-130 to -145 ppm): Intact Trifluoroborate (

      
      ).
      
    • Broad Hump (-150 ppm):

      
       (Side product, indicates decomposition).
      
    • Signal Loss: Successful hydrolysis (Boronic acid

      
       has no Fluorine).
      

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2][11] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2][11] Link[2]

  • Molander, G. A., & Ellis, N. (2007).[12] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7] Accounts of Chemical Research, 40(4), 275–286. Link

  • Perrin, D. M. (2006). 19F NMR Analysis of Trifluoroborate Hydrolysis Kinetics. Journal of the American Chemical Society, 128(29), 9304-9305. Link

  • Butters, M., et al. (2011). Process Development of a Suzuki–Miyaura Cross-Coupling Reaction: The Hydrolysis of Potassium Organotrifluoroborates. Organic Process Research & Development, 15(2), 360–366. Link

Sources

Minimizing homocoupling byproducts when using (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Byproducts & Optimizing Cross-Coupling Efficiency Document ID: TS-BF3K-CPM-001 Status: Active[1]

Executive Summary & Diagnostic Logic

The Core Challenge: Coupling (Cyclopropylmethyl)trifluoroborate (a primary alkyl-sp³ center) with aryl halides is significantly more difficult than standard aryl-aryl Suzuki couplings.[1] The primary failure mode is often misidentified.[1]

Users typically encounter two distinct types of "homocoupling":

  • Electrophile Homocoupling (Ar-Ar): The aryl halide dimerizes.[1] This indicates the boron reagent failed to transmetallate, leaving the oxidative addition complex (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) to react with a second equivalent of aryl halide.[1]
    
  • Nucleophile Homocoupling (R-R): The cyclopropylmethyl group dimerizes (1,2-dicyclopropylethane).[1] This is an oxidative process driven by oxygen or reducible metal contaminants.[1]

Diagnostic Flowchart

Use this logic tree to identify the root cause of your specific byproduct profile.

Troubleshooting Start Identify Dominant Byproduct ArAr Ar-Ar Dimer (Biaryl Formation) Start->ArAr Major Impurity RR R-R Dimer (1,2-Dicyclopropylethane) Start->RR Major Impurity RH R-H (Methylcyclopropane) Start->RH Major Impurity Cause1 Diagnosis: Stalled Transmetallation Boron is not entering the cycle. ArAr->Cause1 Cause2 Diagnosis: Oxidative Coupling Oxygen ingress or Cu contamination. RR->Cause2 Cause3 Diagnosis: Protodeboronation Hydrolysis too fast or Cycle too slow. RH->Cause3 Sol1 SOLUTION: 1. Switch to RuPhos (Ligand) 2. Check Water Ratio (Must be 10:1) 3. Increase Borate Equiv (1.5x) Cause1->Sol1 Sol2 SOLUTION: 1. Degas solvents (Sparge Ar) 2. Check inert atmosphere 3. Remove oxidants Cause2->Sol2 Sol3 SOLUTION: 1. Reduce Water content slightly 2. Use less basic conditions 3. Increase Catalyst Loading Cause3->Sol3

Figure 1: Diagnostic logic for identifying the mechanistic failure based on observed byproducts.

Troubleshooting Guides

Issue Type A: Electrophile Homocoupling (Ar-Ar)

Symptom: You recover unreacted starting material and significant amounts of biaryl (e.g., biphenyl if using chlorobenzene), but little to no desired alkylated product.[1]

The Mechanism: This is a Transmetallation Failure .[1] The oxidative addition of the aryl halide to Pd(0) works, but the alkyl boron species fails to transfer its alkyl group to the Palladium center. The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 species eventually disproportionates or reacts with another aryl species.[1]

Corrective Actions:

  • Ligand Selection (Critical):

    • Standard ligands like PPh3 or dppf are often ineffective for primary alkyl trifluoroborates.[1]

    • Action: Switch to RuPhos or CataCXium A .[1] These bulky, electron-rich ligands facilitate the difficult transmetallation of sp³ centers and prevent ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -hydride elimination.[1]
      
  • Water/Solvent Ratio:

    • Trifluoroborates (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) are prodrugs; they must hydrolyze to 
      
      
      
      in situ to react.[1]
    • Action: Ensure a Toluene/Water ratio of 10:1 or 4:1 .[1] Anhydrous conditions will fail completely (0% yield).

  • Base Strength:

    • Weak bases may not sufficiently promote the hydrolysis equilibrium.[1]

    • Action: Use Cs₂CO₃ or K₂CO₃ .[1][2] Avoid weak organic bases unless using specialized photoredox conditions.[1]

Issue Type B: Nucleophile Homocoupling (R-R)

Symptom: You observe the formation of 1,2-dicyclopropylethane.[1]

The Mechanism: This is an Oxidative Dimerization .[1] It occurs outside the catalytic cycle.[1] If Oxygen is present, it can oxidize the active boronic acid species into a radical which dimerizes.

Corrective Actions:

  • Oxygen Exclusion:

    • Action: Do not rely solely on a balloon. Sparge reaction solvents with Argon or Nitrogen for at least 15 minutes before adding the catalyst.[1]

  • Avoid Copper:

    • Some "general" Suzuki protocols suggest adding Copper (Cu) to accelerate reaction.[3]

    • Action: Remove Copper. Cu promotes oxidative homocoupling of boronic acids (Glaser-type pathways).[1]

Standard Operating Procedure (SOP)

Protocol: Optimized RuPhos-Mediated Coupling of this compound. Based on the methodologies of Molander et al.

Materials Checklist
  • Reagent: Potassium this compound (1.5 equiv)[1]

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)[1]

  • Catalyst: RuPhos-Pd-G2 (2 mol%) OR [Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)][1]

  • Base: K₂CO₃ (3.0 equiv)[1][2][4]

  • Solvent: Toluene and Water (degassed)[1][2][4][5]

Step-by-Step Workflow
  • Vial Preparation:

    • Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), this compound (1.5 mmol, 243 mg), and K₂CO₃ (3.0 mmol, 414 mg).[1]

    • Note: If using the precatalyst RuPhos-Pd-G2, add it now (2 mol%). If generating in situ, add Pd(OAc)₂ and RuPhos ligand now.

  • Atmosphere Exchange:

    • Seal the vial with a septum cap.[1]

    • Evacuate and backfill with Argon (repeat 3 times).[1]

  • Solvent Addition:

    • Add Toluene (4.5 mL) and Water (0.5 mL) via syringe.[1]

    • Crucial: These solvents must be pre-degassed (sparged with Ar for 15 mins).[1] The 10:1 ratio is vital for controlling the release of the active boronic acid.

  • Reaction:

    • Heat the mixture to 95 °C with vigorous stirring for 24 hours.

    • Visual Check: The reaction should be a biphasic mixture. Efficient stirring is required to mix the aqueous base/borate phase with the organic catalyst phase.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate and water.[1] Separate layers.

    • Dry organics over MgSO₄ and concentrate.[1]

Comparative Data: Ligand Efficiency

The choice of ligand is the single most significant variable in minimizing side reactions for this specific reagent.

LigandYield (Ar-R)Ar-Ar (Homocoupling)R-H (Protodeboronation)Notes
RuPhos 85-95% <5%<5%Recommended. Optimized for primary alkyls.[1]
XPhos 60-75%10-15%10%Good, but better for secondary alkyls.[1]
PPh3 <10%>80% N/AFails.[1] Transmetallation is too slow.[1]
dppf 20-40%40-50%10%Common default, but poor for this specific alkyl.[1]

FAQ: Expert Insights

Q: Can I use THF instead of Toluene? A: THF is miscible with water.[1] While often used in Suzuki couplings, the Toluene/Water (biphasic) system is superior for alkyl trifluoroborates because it regulates the concentration of the active boronic acid species, preventing the "dumping" of the reagent which leads to protodeboronation (R-H) side products.

Q: I am seeing isomerization of the cyclopropyl ring. Why? A: If the ring opens to a homoallyl group, you likely have a "radical clock" issue or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-hydride elimination followed by re-insertion.[1] This is rare with RuPhos/Pd. Ensure you are not using radical initiators or photoredox catalysts unless intended.[1] If you see the double bond move (isomerization), switch to RuPhos  immediately, as it is designed to suppress 

-hydride elimination.[1]

Q: My reaction stalls at 50% conversion. A: Add a second portion of the Borate reagent (0.5 equiv) and Base after 12 hours. The active boronic acid species can degrade (protodeboronation) over time before it has a chance to couple.[1] Replenishing it often pushes the reaction to completion.[1]

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[6] The Journal of Organic Chemistry, 73(19), 7481–7485.

  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[1] Current Organic Chemistry, 13(1), 1-18.[1] (Foundational work on primary alkyl coupling conditions).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] (Reference for RuPhos G2/G3 catalyst activation and utility). [1]

Sources

Technical Support Center: Purification of Crude Reaction Mixtures Containing Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organotrifluoroborate purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these versatile reagents. As stable, crystalline solids, potassium organotrifluoroborates (R-BF₃K) offer significant advantages over their boronic acid counterparts, yet their unique properties can present purification challenges.[1][2][3] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity for your compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Reagent

This section addresses fundamental questions about the properties of potassium organotrifluoroborates that are critical for designing a successful purification strategy.

Q1: My crude product is an intractable oil/gum instead of the expected crystalline solid. What happened?

A: This is a common issue often caused by residual impurities. Potassium organotrifluoroborates are salts, and their ability to crystallize can be severely hampered by the presence of non-polar organic byproducts or even excess starting material.

  • Causality: The pinacol byproduct from the conversion of boronic esters is a frequent culprit.[4] It can inhibit crystallization and may even promote the reformation of the boronic ester.[4] Similarly, unreacted organic halides, homocoupled byproducts, or residual solvents can prevent the salt from precipitating cleanly.

  • Immediate Action: Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexanes. This can sometimes wash away organic impurities and induce crystallization. If this fails, proceed to a more rigorous purification method described in the troubleshooting section.

Q2: How stable are potassium organotrifluoroborates to common purification techniques?

A: They are remarkably stable, which is one of their primary advantages.[2][5][6]

  • Air and Moisture: Most R-BF₃K salts are indefinitely stable to air and moisture, allowing them to be handled on the benchtop without special precautions.[6][7][8]

  • Chromatography: Stability on silica gel can be substrate-dependent. While many are stable, the slightly acidic nature of standard silica gel can cause the hydrolysis of sensitive trifluoroborates back to their corresponding boronic acids.[8][9] This is particularly true for electron-rich substrates.[9][10]

  • Aqueous Workup: They are generally stable to neutral aqueous washes. However, prolonged exposure to acidic or strongly basic aqueous conditions can lead to hydrolysis or protodeboronation (loss of the C-B bond).[11][12][13]

Q3: What are the best solvents for dissolving and purifying my trifluoroborate salt?

A: As ionic salts, their solubility is highly dependent on solvent polarity. This property is key to most purification strategies.

  • Good Solvents: They are typically soluble in polar solvents such as acetone, acetonitrile, methanol, and water.[1][8]

  • Poor Solvents: They are generally insoluble in non-polar organic solvents like diethyl ether, hexanes, toluene, and dichloromethane.[1][14] This differential solubility is the basis for purification by precipitation and washing.

  • Tetrabutylammonium (TBA) Salts: If your substrate is part of a larger, more hydrophobic molecule, solubility in polar solvents may be poor. In such cases, preparing the tetrabutylammonium (TBA) trifluoroborate salt can be advantageous, as these are soluble in common organic solvents like chloroform and dichloromethane.[1]

Q4: How can I confirm the purity and identity of my final product?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹⁹F NMR: This is the most definitive technique. A pure potassium organotrifluoroborate will show a characteristic quartet (due to coupling with ¹¹B) or a broad singlet between -129 and -141 ppm.[15][16] The appearance of other signals in this region indicates fluorine-containing impurities.

  • ¹¹B NMR: This will show a quartet between -2.5 and 7 ppm, confirming the BF₃ moiety.[14]

  • ¹H and ¹³C NMR: These spectra confirm the structure of the organic component. Note that the carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation.[15][16]

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for specific purification techniques. The following workflow diagram can help you decide on the best initial approach.

Purification_Workflow cluster_start Initial State cluster_assessment Assessment cluster_path_A Path A: Solid Product cluster_path_B Path B: Oily / Impure Solid Crude Crude Reaction Mixture Assess Is the desired product a solid precipitate? Crude->Assess Filter Filter and wash with non-polar solvent (e.g., Ether) Assess->Filter Yes Extract Liquid-Liquid Extraction Assess->Extract No / Impure CheckPurity Check Purity (¹⁹F NMR) Filter->CheckPurity Recrystallize Recrystallize (e.g., Acetone/Ether or Acetonitrile) CheckPurity->Recrystallize Purity <95% Pure_A Pure Product CheckPurity->Pure_A Purity >95% Recrystallize->Pure_A Chromatography Attempt Column Chromatography (with caution) Extract->Chromatography Hydrolysis Consider Hydrolysis to Boronic Acid & Re-formation Extract->Hydrolysis If chromatography fails Pure_B Pure Product Chromatography->Pure_B Hydrolysis->Pure_B

Caption: Decision workflow for purifying organotrifluoroborates.

Technique 1: Recrystallization / Precipitation

This is the most common and preferred method for purifying R-BF₃K salts.[7]

Q: My product precipitates from the reaction, but NMR shows it's still impure. How do I recrystallize it?

A: Recrystallization relies on dissolving the crude solid in a minimum amount of a hot, polar solvent and then allowing it to cool or adding a non-polar anti-solvent to induce precipitation of the pure product, leaving impurities behind in the solution.

  • Recommended Solvent Systems:

    • Acetone / Diethyl Ether

    • Acetonitrile / Diethyl Ether

    • Methanol / Water

    • Acetonitrile (for highly soluble salts, crystallization upon cooling)[14]

Experimental Protocol: Recrystallization from Acetone/Diethyl Ether

  • Place the crude, solid trifluoroborate in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone at room temperature and stir to dissolve the solid completely. If it doesn't dissolve, gently warm the mixture (e.g., to 40 °C). Add more acetone dropwise only if necessary to achieve full dissolution.

  • Once dissolved, begin adding diethyl ether dropwise while stirring. The solution will become cloudy at the point of saturation.

  • Continue adding diethyl ether slowly until a significant amount of precipitate has formed.

  • Cool the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the purified solid under high vacuum.

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: Oiling out occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

  • Troubleshooting Steps:

    • Re-dissolve: Add more of the polar solvent (e.g., acetone) and heat the mixture until the oil completely redissolves.

    • Slower Cooling: Allow the solution to cool much more slowly to room temperature without disturbance before placing it in an ice bath.

    • Less Anti-Solvent: Use a smaller amount of the anti-solvent (e.g., diethyl ether). Add it even more slowly, perhaps at a slightly elevated temperature before cooling.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can provide a nucleation point for crystal growth.

Technique 2: Column Chromatography

Column chromatography is generally not the preferred method for purifying these polar salts but can be used in certain situations.[11]

Q: Can I purify my trifluoroborate on a standard silica gel column?

A: It is possible but carries risks. As mentioned, the Lewis acidic surface of silica gel can hydrolyze the trifluoroborate back to the more polar boronic acid, which will then stick to the column.[8][9]

  • When to Consider It: This method is best reserved for more robust, non-polar trifluoroborates or when all other methods have failed. It is often more practical for TBA salts than potassium salts due to their better solubility in typical mobile phases.[1]

  • Minimizing Decomposition:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.

    • Use a Less Polar Stationary Phase: Consider using alumina (neutral or basic) or C18-functionalized (reverse-phase) silica.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Q: What eluent system should I use for column chromatography?

A: You will need a relatively polar mobile phase. The exact system will need to be determined by Thin Layer Chromatography (TLC) analysis first.

  • Typical Systems:

    • Dichloromethane / Methanol mixtures (e.g., 98:2 to 90:10)

    • Ethyl Acetate / Methanol mixtures

  • Visualization on TLC: R-BF₃K salts do not typically show up under UV light unless the organic component has a chromophore. Staining with potassium permanganate or p-anisaldehyde stain is usually effective.

Technique 3: Extraction and Washing

This technique is excellent for removing non-ionic organic impurities from your ionic product.

Q: My crude reaction mixture is a complex mess. How can I use extraction for an initial cleanup?

A: This leverages the poor solubility of R-BF₃K salts in non-polar organic solvents.

Experimental Protocol: Extractive Workup

  • After the reaction is complete, quench it as required by your procedure.

  • If a polar organic solvent like THF or acetone was used, remove it under reduced pressure.

  • Re-dissolve the residue in a suitable polar solvent in which your product is soluble but byproducts are not (e.g., water or brine if your product is sparingly soluble in it, or a minimal amount of acetone).

  • Transfer the solution to a separatory funnel and extract it multiple times with a non-polar organic solvent such as diethyl ether or ethyl acetate. The organic impurities will move into the organic layer, while your salt remains in the polar layer.[5]

  • Isolate your product from the polar layer. If it was in water, this may require removing the water via lyophilization or by extracting the product into a more suitable solvent like acetone after saturating the aqueous layer with a salt like potassium carbonate.

Part 3: Data & Safety

Solubility & Solvent Properties

The choice of solvent is paramount for purification. This table summarizes properties of common solvents used.

SolventPolarity IndexBoiling Point (°C)Use Case
Water 10.2100Dissolving for aqueous wash; Recrystallization
Methanol 5.165Good solvent for R-BF₃K; Recrystallization
Acetonitrile 5.882Excellent solvent for R-BF₃K; Recrystallization
Acetone 5.156Excellent solvent for R-BF₃K; Recrystallization
Ethyl Acetate 4.477Washing/Extraction of non-polar impurities
Dichloromethane 3.140Typically a poor solvent for K salts; Eluent
Diethyl Ether 2.835Anti-solvent for precipitation; Washing
Hexanes 0.1~69Anti-solvent for precipitation; Washing
Safety Information
  • Potassium Hydrogen Fluoride (KHF₂): The reagent used to synthesize trifluoroborates is corrosive and toxic. It can release hydrogen fluoride (HF) in the presence of acid or water.[5] Always handle KHF₂ in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ensure you are familiar with HF first aid procedures.

  • Boron Trifluoride and Complexes: Some synthetic routes may involve boron trifluoride (BF₃) or its complexes, which are toxic and corrosive gases or liquids.[17][18][19] These must be handled in a well-ventilated fume hood with extreme care.

  • General Handling: Always wear standard PPE (lab coat, gloves, safety glasses). Consult the Safety Data Sheet (SDS) for all reagents before use.[20][21]

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Almeida, V. G. K., da Silva, F. de A., & de Oliveira, B. G. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

  • Middlesex Gases. (2015). Safety Data Sheet - Boron Trifluoride. [Link]

  • Air Liquide. (2017). Boron Trifluoride Safety Data Sheet. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Oxidation of Organotrifluoroborates with Oxone. Organic Syntheses, 86, 101. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Photoredox-Catalyzed Decarboxylative C–C and C–N Cross-Coupling of Carboxylic Acids with Organotrifluoroborates. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron trifluoride tetrahydrofuran complex. [Link]

  • American Chemical Society. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • de Oliveira, B. G., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

  • Akpinar, E., et al. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 13(4), 748-751. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Andrade, I., et al. (2013). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Israel Journal of Chemistry, 52(8-9), 694-709. [Link]

  • Akpinar, E., et al. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Too, C. S., et al. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 53(52), 14457-14461. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 66(3), 553-565. [Link]

  • Molander, G. A., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(12), 2972-2975. [Link]

  • White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

  • University of Bath. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein Journal of Organic Chemistry, 6, 1148-1161. [Link]

  • ETH Zurich Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]

  • Smith, S. W., & Sibi, M. P. (2021). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 97, 132386. [Link]

  • ResearchGate. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. [Link]

Sources

Validation & Comparative

Navigating the Cross-Coupling Landscape: A Comparative Guide to (Cyclopropylmethyl)trifluoroborates and MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of synthetic chemistry, the quest for robust and versatile building blocks is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, yet its efficacy is often dictated by the stability and reactivity of the organoboron nucleophile. For challenging moieties like the cyclopropylmethyl group, which are prevalent in medicinally relevant compounds, the choice of the boron reagent is critical. This guide provides an in-depth comparison of two popular solutions for handling this valuable but often unstable fragment: potassium (cyclopropylmethyl)trifluoroborate and (cyclopropylmethyl)boronic acid N-methyliminodiacetic acid (MIDA) ester.

At a Glance: Key Differences and Applications

FeatureThis compoundMIDA Boronates
Form Crystalline solidFree-flowing crystalline solid
Stability Air- and moisture-stable[1]Indefinitely bench-top stable, stable to air and moisture[2][3]
Handling Generally straightforward handlingCompatible with silica gel chromatography[2][4]
Reactivity Principle In situ hydrolysis to boronic acidControlled "slow-release" of boronic acid under basic conditions[2][5][6]
Key Advantage Good reactivity for a range of electrophiles[1][7]Exceptional stability and controlled reactivity, enabling iterative cross-coupling[4][8]
Primary Limitation Hydrolysis rate can be variable and difficult to control[9][10]Requires a deprotection step to release the active boronic acid

Deep Dive: Stability and Handling

The primary challenge that both trifluoroborates and MIDA boronates address is the inherent instability of many boronic acids, including cyclopropyl derivatives, which are prone to decomposition.[6][11]

Potassium this compound: These salts are valued for their stability compared to the corresponding boronic acids. They are typically crystalline solids that are stable to air and moisture, which simplifies storage and handling.[1] However, a significant drawback is their general incompatibility with silica gel chromatography, which can complicate the purification of functionalized trifluoroborates in multi-step syntheses.[8]

MIDA Boronates: MIDA boronates represent a paradigm shift in the management of unstable boronic acids.[5][6] By complexing the boronic acid with the tridentate N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from sp² to sp³, rendering it unreactive under anhydrous cross-coupling conditions.[2] This protection strategy imparts exceptional stability, allowing MIDA boronates to be handled as bench-stable, free-flowing crystalline solids that are compatible with a wide range of synthetic reagents and, crucially, silica gel chromatography.[2][4] This feature is a significant advantage for the synthesis of complex molecules requiring multi-step elaboration of the boronate-containing fragment.

The Core of Reactivity: Hydrolysis and "Slow-Release"

The fundamental difference in the reactivity of these two reagents lies in the mechanism and control of the generation of the active boronic acid species required for the Suzuki-Miyaura catalytic cycle.

Trifluoroborate Hydrolysis: Potassium organotrifluoroborates are not directly active in the cross-coupling reaction. They must first undergo hydrolysis to the corresponding boronic acid.[9] The rate of this hydrolysis is highly dependent on the nature of the organic substituent (the 'R' group), the reaction conditions (pH, water concentration, temperature), and even physical factors like the surface of the reaction vessel.[9][10] Hydrolysis rates can vary dramatically, with half-lives ranging from minutes to months.[9] This variability can be a significant drawback, as a hydrolysis rate that is too fast can lead to a high concentration of the unstable boronic acid, promoting decomposition and side reactions. Conversely, a rate that is too slow will hinder the overall cross-coupling reaction. For many organotrifluoroborates, the hydrolysis proceeds via an acid-catalyzed pathway, even under nominally basic Suzuki-Miyaura conditions.[9][12]

MIDA Boronate's Controlled Release: MIDA boronates operate on a "slow-release" principle.[2][5][6] They remain inert under anhydrous conditions but can be deprotected to release the boronic acid upon treatment with a mild aqueous base.[2] This deprotection can be finely tuned. Strong bases like aqueous NaOH lead to rapid hydrolysis, while milder bases like potassium phosphate (K₃PO₄) in an aqueous dioxane mixture promote a slow, continuous release of the boronic acid over several hours.[2][5] This controlled release maintains a low, steady-state concentration of the unstable boronic acid, minimizing decomposition and maximizing its participation in the desired cross-coupling reaction.[2][5] This is particularly advantageous when coupling with slow-reacting electrophiles like aryl chlorides.[11]

Recent studies have elucidated two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway involving hydroxide attack at a MIDA carbonyl carbon, and a slower, neutral pathway involving rate-limiting B-N bond cleavage by a water cluster.[13][14][15] The dominant pathway is dictated by the pH and water activity.[13][14]

Experimental Protocols and Performance Data

General Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the points at which the trifluoroborate and MIDA boronate enter the catalytic cycle.

Suzuki_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle cluster_activation Boron Reagent Activation ArylHalide Aryl/Heteroaryl Halide BoronReagent Boron Reagent (this compound or MIDA Boronate) Trifluoroborate [R-BF3]K MIDA R-B(MIDA) Catalyst Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Phosphine Ligand (e.g., RuPhos, XPhos) Base Base (e.g., K2CO3, K3PO4) Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X L_n Pd0->PdII Ar-X Transmetalation Transmetalation PdII_R R-Pd(II)-R' L_n PdII->PdII_R R'-B(OH)2 BoronicAcid R'-B(OH)2 BoronicAcid->PdII Enters Cycle PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' (Product) Trifluoroborate->BoronicAcid Spontaneous/ Acid-catalyzed MIDA->BoronicAcid Controlled Release Hydrolysis_TF Hydrolysis (H2O, Base) Deprotection_MIDA Deprotection (aq. Base)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Reactivity in Action

The true test of these reagents lies in their performance in challenging cross-coupling reactions. The coupling of cyclopropyl groups with sterically hindered or electron-rich aryl chlorides is a good benchmark.

Table 1: Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [7][16]

EntryAryl ChlorideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-ChloroanisolePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O10075
24-ChlorotoluenePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O10081
32-Chloro-1,3-dimethylbenzenePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O10085
44-ChloroacetophenonePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O10094
52-ChloroquinolinePd(OAc)₂ / n-BuPAd₂K₂CO₃CPME/H₂O10071

Table 2: Slow-Release Cross-Coupling of Cyclopropyl MIDA Boronate with Aryl Chlorides [5][11]

EntryAryl ChlorideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6095
22,4-DimethoxychlorobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6091
32-ChloronaphthalenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6096
43-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O6085

As the data suggests, both reagents are highly effective. However, the MIDA boronate, through its slow-release mechanism, can often achieve high yields under milder conditions (e.g., 60 °C vs. 100 °C).[5][11] This can be a significant advantage when working with thermally sensitive substrates.

Step-by-Step Protocol: Slow-Release Cross-Coupling with Cyclopropyl MIDA Boronate

This protocol is adapted from the work of Burke and coworkers.[5][11]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), cyclopropyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Inert Atmosphere: Cap the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Add K₃PO₄ (7.5 equiv) followed by the degassed solvent mixture (e.g., 5:1 dioxane/H₂O) to achieve the desired concentration (e.g., 0.07 M).

  • Reaction: Place the vial in a preheated oil bath at 60 °C and stir for the required time (typically 6-12 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

The causality behind these choices is clear: the use of a mild base like K₃PO₄ in an aqueous/organic solvent mixture is specifically to facilitate the slow hydrolysis of the MIDA boronate, which is the cornerstone of this methodology's success with challenging substrates.[2][5]

Logical Framework: The "Slow-Release" Advantage

The superiority of the MIDA boronate strategy for particularly unstable boronic acids can be visualized through a simple logical diagram.

Slow_Release_Advantage cluster_problem The Challenge cluster_trifluoroborate Trifluoroborate Approach cluster_mida MIDA Boronate Approach UnstableBA Unstable Boronic Acid (e.g., Cyclopropyl) Decomposition Decomposition (Protodeboronation, etc.) UnstableBA->Decomposition High Concentration Leads to TF [R-BF3]K Hydrolysis Rapid/Uncontrolled Hydrolysis TF->Hydrolysis HighConc High [Boronic Acid] Hydrolysis->HighConc HighConc->Decomposition Increased Rate MIDA R-B(MIDA) SlowRelease Controlled Slow-Release (aq. mild base) MIDA->SlowRelease LowConc Low, Steady-State [Boronic Acid] SlowRelease->LowConc LowConc->Decomposition Minimized Rate CrossCoupling Desired Cross-Coupling LowConc->CrossCoupling Consumed in

Sources

X-ray Crystallographic Analysis & Technical Comparison Guide: Potassium (Cyclopropylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

Potassium (cyclopropylmethyl)trifluoroborate (CAS: 1356481-57-6) represents a critical evolution in organoboron reagents. While traditional boronic acids are prone to dehydration (forming boroxines) and oxidation, the trifluoroborate salt stabilizes the carbon-boron bond through a saturated, tetracoordinate boron center.

This guide provides a technical analysis of the crystallographic features that confer this stability and compares the reagent's performance against traditional alternatives in drug development workflows.

Part 2: X-ray Crystallographic Analysis

Structural Archetype

Unlike trivalent boronic acids which adopt a trigonal planar geometry (


), potassium this compound crystallizes with a distorted tetrahedral geometry (

)
at the boron center. This coordination saturation is the primary driver of its benchtop stability.

Key Crystallographic Features (Class Characteristics):

  • Space Group: Potassium alkyltrifluoroborates typically crystallize in monoclinic (

    
    ) or orthorhombic space groups.
    
  • Cation Coordination: The potassium cation (

    
    ) is centrally coordinated by fluorine atoms from neighboring 
    
    
    
    units, typically forming a
    
    
    to
    
    
    coordination polyhedron. This creates an extensive 3D electrostatic network (a "ionic lattice glue") that locks the organoboron species in place.
  • Bond Lengths:

    • B–F Bonds: Average

      
      . The slight variation often correlates with the strength of the 
      
      
      
      interactions.
    • C–B Bond: The

      
       bond length is typically 
      
      
      
      . This is longer than the
      
      
      bond found in aryltrifluoroborates (~1.57 Å), reflecting the lack of
      
      
      -backbonding from the cyclopropylmethyl group.
The "Tetracoordinate" Advantage

Crystallographic data confirms that the boron atom is fully saturated. In boronic acids, the vacant


-orbital on boron is a liability—it invites nucleophilic attack (oxidation) and dehydration. In the trifluoroborate crystal lattice, this orbital is occupied by a fluoride ligand.

Structural Consequence:

  • No Boroxine Formation: The lattice lacks the H-bond donor/acceptor pairs necessary to form cyclic anhydrides (boroxines), ensuring the reagent remains monomeric.

  • Cyclopropyl Integrity: The cyclopropyl ring is highly strained. In some boronic acid derivatives, this strain can lead to ring-opening or decomposition. The rigid ionic lattice of the trifluoroborate salt mechanically and electronically stabilizes the cyclopropylmethyl moiety.

Part 3: Comparative Performance Guide

The following table contrasts Potassium this compound with its primary alternatives: the free boronic acid and the pinacol ester.

Technical Comparison Matrix
FeaturePotassium this compound Cyclopropylmethylboronic Acid Pinacol Boronate Ester
Boron Geometry Tetrahedral (

), Saturated
Trigonal Planar (

), Vacant p-orbital
Trigonal Planar (

)
Physical State Crystalline Solid (High MP >250°C)Waxy Solid / Oil (Low MP)Oil or Low Melting Solid
Stability (Air/Moisture) Excellent (Indefinite shelf life)Poor (Prone to dehydration/oxidation)Good (Stable, but hydrolysis required)
Atom Economy High (Ligand is just 3 F atoms)Moderate (Loss of

mass)
Low (Loss of heavy pinacol group)
Purification Crystallization (Precipitation)Difficult (Chromatography often degrades it)Chromatography (Silica Gel)
Reactivity Mode "Slow Release" (Hydrolysis in situ)Direct TransmetalationSlow Hydrolysis required
Mechanistic Stability Visualization

The diagram below illustrates the divergent pathways of the trifluoroborate salt versus the boronic acid, highlighting why the salt form is preferred for storage and handling.

StabilityPathways cluster_stability Storage Stability cluster_instability Instability Cycle Trifluoroborate K[R-BF3] (Crystalline Salt) ActiveSpecies [R-B(OH)3]- (Active Transmetalating Species) Trifluoroborate->ActiveSpecies Controlled Hydrolysis (Base/H2O) BoronicAcid R-B(OH)2 (Boronic Acid) Boroxine (RBO)3 (Cyclic Trimer/Anhydride) BoronicAcid->Boroxine Dehydration (Spontaneous) Oxidation R-OH + B(OH)3 (Decomposition) BoronicAcid->Oxidation O2/Air Exposure BoronicAcid->ActiveSpecies + Base Boroxine->BoronicAcid Hydrolysis

Caption: Comparative stability pathways. The trifluoroborate salt (green) avoids the dehydration/oxidation cycle (red) typical of boronic acids, releasing the active species only under specific reaction conditions.

Part 4: Experimental Protocols

Synthesis & Crystallization Workflow

This protocol ensures the formation of high-quality crystals suitable for X-ray diffraction or long-term storage.

Reagents:

  • Cyclopropylmethylboronic acid pinacol ester (or boronic acid)

  • Potassium Hydrogen Fluoride (

    
    ) [Saturated aqueous solution]
    
  • Methanol (MeOH)

  • Acetone / Diethyl Ether (for crystallization)

Step-by-Step Methodology:

  • Dissolution: Dissolve the organoboron precursor (1.0 equiv) in MeOH (

    
    ).
    
  • Fluorination: Cool to

    
    . Add saturated aqueous 
    
    
    
    (4.5 equiv) dropwise. Note: Excess
    
    
    drives the equilibrium toward the tetracoordinate species.
  • Reaction: Stir at room temperature for 30 minutes. The mixture will likely become a slurry.

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator). Do not heat above

    
    .
    
  • Drying: You will have a white solid mixed with excess salts. Dry under high vacuum for 2 hours to remove water.

  • Extraction: Extract the crude solid with hot Acetone (

    
    ). The inorganic salts (
    
    
    
    ,
    
    
    ) are insoluble in acetone, while the product is soluble. Filter the hot acetone solution.
  • Crystallization (Vapor Diffusion):

    • Place the concentrated acetone filtrate in a small vial.

    • Place this open vial inside a larger jar containing Diethyl Ether or Pentane.

    • Seal the outer jar. Over 24-48 hours, the ether vapors will diffuse into the acetone, lowering solubility and growing defined crystals.

Workflow Diagram

SynthesisWorkflow Start Precursor: Cyclopropylmethyl Boronate Reagent Add aq. KHF2 (4.5 eq) Solvent: MeOH Start->Reagent Reaction Stir 30 min @ RT Formation of K[R-BF3] Reagent->Reaction Evap Evaporate MeOH Vacuum Dry Reaction->Evap Extract Extract with Hot Acetone (Removes excess salts) Evap->Extract Filter Filter Suspension Extract->Filter Cryst Vapor Diffusion (Acetone / Et2O) Filter->Cryst Product Pure Crystalline Potassium this compound Cryst->Product

Caption: Optimized workflow for the synthesis and purification of potassium organotrifluoroborates via KHF2 treatment.

Part 5: References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 70(8), 68–71. [Link]

Sources

Analyzing purity of (Cyclopropylmethyl)trifluoroborate using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

<**>

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Potassium (cyclopropylmethyl)trifluoroborate, a versatile building block in cross-coupling reactions, is no exception.[1][2][3] Its robust, air- and moisture-stable nature makes it an attractive alternative to more sensitive boronic acids and esters.[3][4] However, ensuring its purity is paramount to the success of subsequent synthetic transformations.

This guide provides an in-depth analysis of elemental analysis as a primary technique for assessing the purity of potassium this compound. We will explore the causality behind the experimental choices, compare its performance with alternative analytical methods, and provide actionable protocols for researchers in the field.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the mass fractions of these elements in a sample. For heteroatom-containing compounds like potassium this compound, the analysis can be extended to include elements like fluorine and boron. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantitatively measured.

The power of EA lies in its ability to provide a direct measure of the elemental composition of the bulk material. This is a critical distinction from techniques that might identify impurities but struggle to quantify them relative to the main component without specific standards. For a novel or reference compound, EA serves as a primary method of characterization and purity verification.[5]

Theoretical Elemental Composition of Potassium this compound (C₄H₇BF₃K)

To assess purity, the experimentally determined elemental composition must be compared against the theoretical values derived from its chemical formula.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011448.04429.66
Hydrogen (H)1.00877.0564.36
Boron (B)10.81110.816.67
Fluorine (F)18.998356.99435.18
Potassium (K)39.098139.09824.13
Total 162.002 100.00

A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation.

Experimental Protocol: Elemental Analysis Workflow

The following protocol outlines the critical steps for the reliable elemental analysis of potassium this compound. The trustworthiness of the results hinges on meticulous sample preparation and adherence to validated procedures.

Workflow Diagram

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data & Validation Start Start with Sample Drying Dry Sample (High Vacuum, 24h) Start->Drying Remove volatiles Weighing Weigh Sample (3-5 mg) Drying->Weighing Precise measurement Combustion Combustion (~1000°C in O2) Weighing->Combustion Reduction Gas Reduction (e.g., with Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate Mass % Detection->Calculation Standard Run Certified Standard (e.g., Acetanilide) Standard->Calculation Calibration Check Comparison Compare to Theory Calculation->Comparison End Purity Assessment Comparison->End

Caption: Workflow for Elemental Analysis of Organotrifluoroborates.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Purity):

    • Rationale: Potassium organotrifluoroborate salts are crystalline solids that can absorb atmospheric moisture. Residual solvents from synthesis can also be present. Both water and organic solvents will inflate the carbon and hydrogen percentages, leading to an inaccurate purity assessment.

    • Protocol: Dry the sample under high vacuum (e.g., <1 mbar) for at least 24 hours at room temperature. Elevated temperatures should be avoided to prevent potential decomposition.

  • Instrument Calibration (A Self-Validating System):

    • Rationale: To ensure the trustworthiness of the results, the instrument's performance must be verified. This is achieved by analyzing a certified reference material with a known elemental composition.

    • Protocol: Before analyzing the target compound, run a certified standard, such as acetanilide. The results must fall within the specified tolerance (e.g., ±0.3%) of the known values. This validates the instrument's calibration and performance on the day of analysis.

  • Sample Weighing and Analysis:

    • Rationale: An accurate mass measurement of the sample is critical for the final calculation.

    • Protocol: Using a calibrated microbalance, accurately weigh 3-5 mg of the dried potassium this compound into a tin capsule. The sample is then introduced into the elemental analyzer for automated combustion and detection.

  • Data Interpretation:

    • Rationale: The final step is to compare the experimental results with the theoretical values.

    • Protocol: Compare the experimentally determined mass percentages of C and H with the theoretical values (29.66% and 4.36%, respectively). A deviation of ≤0.4% is generally considered acceptable for a pure sample. Larger deviations may indicate the presence of impurities or incomplete drying.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis provides a robust assessment of bulk purity, a comprehensive analysis often involves orthogonal techniques that can provide structural information and identify specific impurities.

TechniquePrincipleStrengthsWeaknesses
Elemental Analysis (EA) Combustion and measurement of elemental gases.Provides absolute elemental composition of the bulk sample; highly accurate for pure compounds.Does not identify the structure of impurities; requires a relatively pure sample for meaningful results.
NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Nuclear spin transitions in a magnetic field.Provides detailed structural information; can identify and quantify NMR-active impurities.[6][7] ¹⁹F and ¹¹B NMR are particularly useful for organotrifluoroborates.[6][8]Quantification can be complex without an internal standard; may not detect non-NMR active impurities (e.g., inorganic salts).
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.Excellent for separating and quantifying organic impurities, especially those with similar structures to the main component.[9][10]Requires a suitable chromophore for UV detection (boric acid and some derivatives lack this).[11] Method development can be time-consuming.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides highly accurate mass measurements for elemental composition determination of the parent ion and fragments.[12] Can be coupled with LC or GC for impurity identification.[13]Quantification can be challenging; ionization efficiency can vary significantly between compounds.
Decision-Making Flowchart for Purity Analysis

Purity_Analysis_Decision Start Need to Assess Purity of This compound IsReference Is this a reference lot or newly synthesized compound? Start->IsReference EA Perform Elemental Analysis (EA) for bulk purity confirmation. IsReference->EA Yes NMR_ID Use NMR (¹H, ¹³C, ¹¹B, ¹⁹F) for structural confirmation and to identify organic impurities. IsReference->NMR_ID No (routine check) EA_Pass Does EA match theory (within ±0.4%)? EA->EA_Pass Pure Compound is of High Purity EA_Pass->Pure Yes Impure Impurity Investigation Required EA_Pass->Impure No HPLC_MS Employ HPLC and/or LC-MS to profile and quantify organic and UV-active impurities. NMR_ID->HPLC_MS ICP Consider ICP-MS/OES for specific elemental impurities (e.g., residual catalysts). HPLC_MS->ICP Impure->NMR_ID Characterize Impurities

Caption: Decision flowchart for selecting purity analysis methods.

Expert Recommendations and Conclusion

For the definitive characterization of a new batch or reference standard of potassium this compound, elemental analysis is an indispensable tool . It provides an unbiased, quantitative assessment of the elemental composition, which serves as the ultimate arbiter of bulk purity.

However, for a complete purity profile, especially in the context of drug development where even trace impurities can have significant consequences, a multi-technique approach is recommended:

  • Primary Purity Assessment: Use elemental analysis to confirm the correct elemental composition of the bulk material.

  • Structural Confirmation and Organic Impurity Profiling: Utilize a suite of NMR experiments (¹H, ¹³C, ¹¹B, and ¹⁹F). This will confirm the structure of the desired product and help identify any organic impurities, such as unreacted starting materials or byproducts.[14]

  • Separation of Closely Related Impurities: Develop an HPLC method for the routine quantification of known impurities and for detecting unknown non-volatile organic impurities.

By combining the absolute quantification of elemental analysis with the detailed structural and separation power of spectroscopy and chromatography, researchers can build a comprehensive and trustworthy purity profile for potassium this compound, ensuring the integrity of their downstream applications.

References

  • Title: Accurate Mass Determination of Organotrifluoroborates - PMC Source: National Institutes of Health URL: [Link]

  • Title: 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC Source: National Institutes of Health URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ohiolink.edu URL: [Link]

  • Title: Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC Source: National Institutes of Health URL: [Link]

  • Title: 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC Source: National Institutes of Health URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL: [Link]

  • Title: (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

  • Title: Analysis of organometal(loid) compounds in environmental and biological samples Source: Europe PMC URL: [Link]

  • Title: Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates | Organic Letters Source: ACS Publications URL: [Link]

  • Title: 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates Source: ResearchGate URL: [Link]

  • Title: 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au Source: ACS Publications URL: [Link]

  • Title: Characterization of Organometallic and Inorganic Compounds Source: ACS Publications URL: [Link]

  • Title: 138 Analytical Methods for Organometallic Chelation Testing Source: Oxford Academic URL: [Link]

  • Title: Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds Source: theses.fr URL: [Link]

  • Title: Organocatalytic Vinyl and Friedel-Crafts Alkylations with Trifluoroborate Salts Source: Princeton University URL: [Link]

  • Title: Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder Source: Scholars Research Library URL: [Link]

  • Title: Analysis of Organometal(loid) Compounds in Environmental and Biological Samples | Organometallics in Environment and Toxicology Source: SpringerLink URL: [Link]

  • Title: Organotrifluoroborate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 7. Validation of analytical methods - Eurachem Source: Eurachem URL: [Link]

  • Title: Organotrifluoroborate Preparation, Coupling and Hydrolysis Source: Google Books URL
  • Title: 10 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Metal-free Chlorodeboronation of Organotrifluoroborates - PMC Source: National Institutes of Health URL: [Link]

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IR spectroscopy fingerprints for (Cyclopropylmethyl)trifluoroborate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy Fingerprint of (Cyclopropylmethyl)trifluoroborate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed, experience-driven analysis of the infrared (IR) spectroscopic signature of the this compound functional group. In the landscape of modern drug discovery and organic synthesis, potassium organotrifluoroborates have emerged as exceptionally stable and versatile building blocks. Their solid, crystalline nature and tolerance to air and moisture simplify handling and purification, a stark contrast to many other organoboron reagents. The (cyclopropylmethyl) motif, specifically, is a prized structural unit for its ability to confer unique conformational rigidity and enhanced metabolic stability to pharmaceutical candidates.

This document moves beyond a simple recitation of spectral data. It explains the why behind the characteristic absorbances, compares them objectively to common alternative functional groups, and provides a robust, self-validating experimental protocol for acquiring high-fidelity data in your own laboratory.

The Decisive Infrared Fingerprint of this compound

The power of IR spectroscopy lies in its ability to reveal a molecule's "fingerprint" through the vibrations of its chemical bonds. For the this compound anion, this fingerprint is dominated by the strong, electronegative influence of the fluorine atoms on the boron center and the unique strain-induced character of the cyclopropyl ring's C-H bonds.

The most prominent and diagnostic absorption bands are:

  • B-F Stretching Vibrations: The defining characteristic is an intense and typically broad absorption band arising from the B-F stretching modes. This peak is consistently observed in the 900 cm⁻¹ to 1150 cm⁻¹ region.[1] Its high intensity is due to the large change in dipole moment during the vibration of the highly polar B-F bonds.

  • Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropane ring are electronically distinct from those in typical alkanes. Due to increased s-character, their C-H stretching vibrations absorb at a higher frequency. Look for a sharp, medium-intensity peak just above 3000 cm⁻¹, typically in the 3040 cm⁻¹ to 3080 cm⁻¹ range.[2] This is a critical diagnostic feature that distinguishes it from acyclic alkyl groups, whose C-H stretches appear below 3000 cm⁻¹.[3][4]

  • Alkyl C-H Stretching: The methylene (-CH₂-) bridge between the ring and the boron atom will exhibit standard alkane C-H stretching absorptions in the 2850 cm⁻¹ to 2960 cm⁻¹ range.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of peaks from B-C stretching, C-C stretching, and various bending vibrations (-CH₂- deformations, etc.).[2] While complex, this "fingerprint region" is unique to the molecule's overall structure.

Comparative Spectral Analysis: Distinguishing this compound

An unambiguous identification requires not only knowing what to look for but also what not to look for. The following table contrasts the IR signature of our target functional group with other common moieties in organic synthesis. The absence of strong absorptions in other regions can be as informative as the presence of the expected peaks.

Table 1: Comparative Analysis of Diagnostic IR Absorption Bands

Functional GroupKey Diagnostic Absorption Bands (cm⁻¹)Distinguishing Features
This compound ~3080-3040 (Cyclopropyl C-H Stretch)~1150-900 (B-F Stretch, strong, broad)Presence of both the strong B-F stretch and the cyclopropyl C-H stretch above 3000 cm⁻¹. Absence of broad O-H or strong C=O bands.
Boronic Acid ~3600-3200 (O-H Stretch, broad)~1380-1310 (B-O Stretch, strong)Very broad O-H stretch is dominant. Absence of the intense B-F absorption band.
Boronic Ester (Pinacol) ~2980 (Alkyl C-H Stretch)~1370-1320 (B-O Stretch, strong)Strong B-O stretch similar to boronic acid, but lacks the O-H band. C-H stretches are all below 3000 cm⁻¹.
Carboxylic Acid ~3300-2500 (O-H Stretch, very broad)~1760-1690 (C=O Stretch, strong)A very strong carbonyl (C=O) peak and an extremely broad O-H band are the most obvious features.[5]
Aldehyde ~2850 & ~2750 (Aldehydic C-H Stretch)~1740-1720 (C=O Stretch, strong)Presence of a strong carbonyl peak plus two characteristic (though sometimes weak) C-H stretches on the lower wavenumber side.[3][4]

A Self-Validating Protocol for High-Fidelity Spectrum Acquisition

The following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is designed for solid samples and incorporates principles of self-validation to ensure data integrity. ATR is the preferred method for its simplicity, requiring minimal sample preparation.[6]

Figure 1: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Experimental Methodology

  • Instrument Preparation & Cleaning: Begin by cleaning the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allowing it to dry completely. This prevents sample cross-contamination.

  • Background Acquisition (Self-Validation Step 1): With the clean, empty crystal, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then mathematically subtracted from the sample spectrum. A fresh background should be taken for every new sample.

  • Sample Application: Place a small amount of the solid potassium this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Pressure Application: Engage the instrument's pressure anvil to press the solid firmly and evenly against the crystal. Consistent pressure is essential for a high-quality, reproducible spectrum, as it ensures good optical contact.

  • Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for routine identification.

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. If not performed automatically by the software, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.

  • Reproducibility Check (Self-Validation Step 2): For ultimate confidence, the process should be repeatable. Clean the crystal and re-run the same sample. The resulting spectra should be nearly identical, confirming the measurement's validity and the sample's homogeneity.

Conclusion

The this compound functional group presents a highly distinctive IR spectroscopic fingerprint. The combination of an intense, broad B-F stretching absorption between 1150-900 cm⁻¹ and a characteristic cyclopropyl C-H stretching peak above 3000 cm⁻¹ provides a clear and reliable method for its identification. By comparing this signature against those of other common functionalities and employing the robust experimental protocol detailed here, researchers can confidently characterize these valuable synthetic intermediates and ensure the integrity of their chemical transformations.

References

  • NIST. (n.d.). BF4-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved February 18, 2026, from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved February 18, 2026, from [Link]

  • Fujimoto, K., & Kudo, S. (2020). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. Molecules, 25(23), 5629. [Link]

  • Spectroscopy for Biologists. (2023, June 30). Infrared Spectroscopy (IR) - Part 1 - principle | Spectroscopy for Biologists -6 [Video]. YouTube. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved February 18, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (Cyclopropylmethyl)trifluoroborate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, safety is not merely a checklist; it is the bedrock of innovation. This guide provides essential, field-tested protocols for the safe handling and disposal of (Cyclopropylmethyl)trifluoroborate, ensuring that your groundbreaking work is conducted with the utmost care and precision.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is crucial. Based on data from similar trifluoroborate salts, the primary hazards are:

Hazard StatementClassificationPrecautionary Action
Causes skin irritationSkin IrritantAvoid contact with skin. Wear protective gloves.[1][2]
Causes serious eye irritationEye IrritantAvoid contact with eyes. Wear eye protection.[1][2]
May cause respiratory irritationRespiratory Tract IrritantAvoid breathing dust. Use in a well-ventilated area.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is a critical control measure to minimize exposure.[4] The following PPE is recommended for handling this compound:

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields are mandatory.[4]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety glasses.[2]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.

  • Proper Technique: Never reuse disposable gloves. Inspect gloves for any signs of damage before use. Wash hands thoroughly after removing gloves.[1]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fastens securely is essential to protect against spills.

  • Additional Apparel: For larger scale operations or when there is a significant risk of contamination, a chemical-resistant apron or coverall may be necessary.[4] Closed-toe shoes are mandatory in the laboratory.[4]

Respiratory Protection
  • Engineering Controls First: The primary method for controlling exposure to airborne dust is to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved dust respirator should be used.[2]

Operational Plan for Safe Handling

A systematic approach to handling ensures minimal risk of exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood is required.

  • Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in the work area.

Work Practices
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated, labeled hazardous liquid waste container.

Disposal Procedures
  • Consult Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated secondary containment area.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure prep_ppe->emergency_exposure handle_weigh Weigh Solid Carefully prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill disp_ppe Dispose of Contaminated PPE handle_transfer->disp_ppe After Experiment disp_waste Segregate Chemical Waste disp_ppe->disp_waste disp_cleanup Clean Work Area disp_waste->disp_cleanup emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.